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  • Product: (4-Amino-6-chloropyrimidin-5-yl)methanol
  • CAS: 1341216-79-2

Core Science & Biosynthesis

Foundational

chemical structure of (4-Amino-6-chloropyrimidin-5-yl)methanol

An In-Depth Technical Guide to (4-Amino-6-chloropyrimidin-5-yl)methanol: A Key Intermediate in Medicinal Chemistry Executive Summary (4-Amino-6-chloropyrimidin-5-yl)methanol is a strategically important heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Amino-6-chloropyrimidin-5-yl)methanol: A Key Intermediate in Medicinal Chemistry

Executive Summary

(4-Amino-6-chloropyrimidin-5-yl)methanol is a strategically important heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and the specific arrangement of its three distinct functional groups—an amino group, a chloro atom, and a primary alcohol—offers a versatile platform for synthetic diversification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed robust synthetic pathway, its characteristic chemical reactivity, and its strategic application in the design of complex, biologically active molecules. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this compound in research and development.

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs. The biological significance of this heterocycle stems from its presence in nucleobases, which allows pyrimidine-based molecules to interact with a multitude of biological targets. The value of a pyrimidine intermediate is greatly enhanced by the presence of multiple, orthogonally reactive functional groups.

(4-Amino-6-chloropyrimidin-5-yl)methanol (CAS No. 1341216-79-2) exemplifies such a high-value intermediate.[1] It possesses three key points of chemical diversity:

  • A nucleophilic amino group at the C4 position.

  • A chloro leaving group at the C6 position, activated for nucleophilic aromatic substitution (SNAr).

  • A primary alcohol (methanol group) at the C5 position, available for oxidation or functional group interconversion.

This trifecta of functionality allows chemists to perform sequential and regioselective modifications, making it an ideal starting material for constructing libraries of complex molecules for structure-activity relationship (SAR) studies. This guide aims to provide a detailed exploration of this compound's chemical nature and utility.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical intermediate is fundamental to its effective use. The identity and purity of (4-Amino-6-chloropyrimidin-5-yl)methanol are typically confirmed through a combination of analytical techniques.

Core Properties

All quantitative and identifying data for the compound are summarized in the table below.

PropertyValueSource
IUPAC Name (4-Amino-6-chloropyrimidin-5-yl)methanolN/A
CAS Number 1341216-79-2[1]
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
Physical Form Expected to be a solid at room temperatureInferred
SMILES OCC1=C(Cl)N=C(N)C=N1[1]
Spectroscopic Signature for Structural Validation

While specific spectra are proprietary to manufacturers, the expected spectroscopic data provides a self-validating system for confirming the compound's structure.[2]

  • ¹H NMR (Proton NMR): The spectrum should feature distinct signals corresponding to the different proton environments. One would expect to see a singlet for the aromatic proton on the pyrimidine ring, a broad singlet for the amino (-NH₂) protons, a signal for the methylene (-CH₂) protons of the methanol group, and a signal for the hydroxyl (-OH) proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.

  • ¹³C NMR (Carbon NMR): The spectrum will show five distinct signals for each of the unique carbon atoms in the molecule, including the carbon of the methanol group and the four carbons of the pyrimidine ring, which are influenced by their respective substituents (amino, chloro, and nitrogen atoms).

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region), O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).

Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and common strategy for preparing hydroxymethyl-substituted heterocycles is the reduction of a corresponding carboxylic ester. This approach is favored due to the high commercial availability of pyrimidine-5-carboxylate esters and the reliability of ester reduction methodologies.

Proposed Synthetic Workflow

The proposed synthesis involves the reduction of a commercially available starting material, such as methyl 4-amino-6-chloropyrimidine-5-carboxylate, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

G cluster_0 Synthesis Workflow SM Starting Material: Methyl 4-amino-6-chloropyrimidine-5-carboxylate Reaction Step 1: Reduction - Reagent: LiAlH₄ or NaBH₄ - Solvent: Anhydrous THF or Methanol - Condition: 0°C to RT SM->Reaction Workup Step 2: Aqueous Workup - Quench excess reagent - Extract with organic solvent (e.g., EtOAc) Reaction->Workup Purification Step 3: Purification - Technique: Flash Column Chromatography - Eluent: Hexane/Ethyl Acetate gradient Workup->Purification Product Final Product: (4-Amino-6-chloropyrimidin-5-yl)methanol Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of methyl 4-amino-6-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0°C in an ice bath.

  • Reduction:

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq) in THF via the dropping funnel over 30 minutes. Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The slow, cooled addition is crucial to control the highly exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup (Fieser method):

    • Once the reaction is complete, cool the flask back to 0°C.

    • Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess hydride and precipitates aluminum salts as a filterable solid.

    • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification:

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc).

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield (4-Amino-6-chloropyrimidin-5-yl)methanol as a purified solid.

  • Validation:

    • Confirm the structure and assess purity using NMR, MS, and HPLC analysis as described in Section 2.2.

Chemical Reactivity and Strategic Derivatization

The synthetic utility of (4-Amino-6-chloropyrimidin-5-yl)methanol lies in the differential reactivity of its three functional groups, enabling a wide range of chemical transformations.

G cluster_Cl C6-Chloro Group (SNA_r_) cluster_NH2 C4-Amino Group cluster_OH C5-Methanol Group Core (4-Amino-6-chloropyrimidin-5-yl)methanol Sonogashira Sonogashira Coupling (Pd/Cu catalyst, alkyne) Core->Sonogashira C-C bond Buchwald Buchwald-Hartwig (Pd catalyst, amine) Core->Buchwald C-N bond Sulfonamide Sulfonamide Formation (Sulfonamide, base) Core->Sulfonamide C-N bond Acylation Acylation (Acyl chloride/anhydride) Core->Acylation N-Acyl bond ReductiveAmination Reductive Amination (Aldehyde/ketone, NaBH₃CN) Core->ReductiveAmination N-Alkyl bond Oxidation Oxidation (PCC, DMP) -> Aldehyde Core->Oxidation C=O bond Etherification Williamson Ether Synthesis (Alkyl halide, base) Core->Etherification C-O-C bond

Caption: Key reaction pathways available for the title compound.

  • Reactions at the C6-Chloro Position: The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it an excellent site for SNAr reactions. This position is ideal for introducing diversity elements through cross-coupling reactions.

    • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces carbon-carbon bonds, a powerful tool for extending the molecular framework.[3]

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the installation of diverse amino substituents.

    • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., thiols, alkoxides, sulfonamides[4]) can readily displace the chloride.

  • Reactions at the C4-Amino Group: The amino group is a versatile nucleophile.

    • Acylation: It readily reacts with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: It can be used to form secondary amines by reacting with aldehydes or ketones in the presence of a mild reducing agent.

  • Reactions at the C5-Methanol Group: The primary alcohol can be modified in several ways.

    • Oxidation: Mild oxidation (e.g., with PCC or DMP) yields the corresponding aldehyde, which can then undergo further reactions like Wittig olefination or reductive amination. Stronger oxidation would yield the carboxylic acid.

    • Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) forms ethers.

Role in Drug Discovery and Development

This compound is not an end product but a critical starting point for creating novel therapeutic candidates. Its structure is particularly relevant for the synthesis of kinase inhibitors, a major class of anticancer drugs.

Scaffold for Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. They typically feature a heterocyclic core (like pyrimidine) that forms hydrogen bonds with the "hinge" region of the kinase, and various substituents that occupy adjacent hydrophobic pockets to confer potency and selectivity. (4-Amino-6-chloropyrimidin-5-yl)methanol is an ideal scaffold for this purpose:

  • The amino group at C4 can act as a hydrogen bond donor, mimicking the adenine portion of ATP.

  • The C6 position is often used to attach larger, hydrophobic groups that project into selectivity pockets.

  • The C5 position provides another vector for modification to optimize solubility, metabolic stability, or target engagement.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PO₄³⁻ ATP ATP ATP->Kinase P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor Hypothetical Inhibitor (Derived from Topic Cmpd.) Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a kinase pathway by a hypothetical drug.

Safety and Handling

As a laboratory chemical, (4-Amino-6-chloropyrimidin-5-yl)methanol requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, the following precautions are based on the handling of similar chlorinated aminopyrimidines.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

(4-Amino-6-chloropyrimidin-5-yl)methanol is a highly valuable and versatile intermediate for chemical synthesis. Its pre-installed, multi-functional nature provides researchers with a powerful tool for the rapid and efficient construction of novel molecular architectures. The ability to selectively modify the amino, chloro, and methanol groups allows for a systematic exploration of chemical space, making it a strategic asset in modern drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

References

  • SAFETY DATA SHEET - Methanol. Methanex Corporation. [Link]

  • 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol. PubChem, National Center for Biotechnology Information. [Link]

  • (4-Amino-6-chloropyridin-3-yl)methanol. J&K Scientific. [Link]

  • ([4-(2,5-Diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol). Pharmaffiliates. [Link]

  • 4-Amino-6-chloropyrimidin-5-ol. PubChem, National Center for Biotechnology Information. [Link]

  • The Chemical Backbone: 4-Amino-6-chloropyrimidin-5-ylamine in Research & Industry. Tejahn. [Link]

  • 4-Amino-6-chloropyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. [Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN. [Link]

  • (2-Amino-6-cyclopropyl-pyrimidin-4-yl)-methanol - Links. EPA CompTox Chemicals Dashboard. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Methanol. Carl ROTH. [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • (6-Chloropyrimidin-4-Yl)Methanol. Wolfa. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. MDPI. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Semantic Scholar. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

Sources

Exploratory

Physicochemical Profiling & Technical Handling of (4-Amino-6-chloropyrimidin-5-yl)methanol

The following technical guide details the physicochemical properties, synthesis, and handling of (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 1341216-79-2). This document is structured for researchers and process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 1341216-79-2). This document is structured for researchers and process chemists requiring rigorous data for experimental design.

Executive Summary

(4-Amino-6-chloropyrimidin-5-yl)methanol is a high-value heterocyclic building block utilized in the synthesis of antiviral agents, kinase inhibitors, and functionalized pyrimidine analogues.[1][2] Its structural duality—featuring an electron-deficient pyrimidine core with a nucleophilic hydroxymethyl handle and an electrophilic chloride—makes it a versatile "linchpin" intermediate.[1][2] However, this same reactivity profile necessitates precise handling to prevent spontaneous cyclization or oxidative degradation.[2] This guide provides a self-validating framework for its characterization, synthesis, and storage.[2]

Chemical Identity & Structural Significance[2][3][4][5][6]

The compound consists of a pyrimidine ring substituted at the 4, 5, and 6 positions.[2] The 5-hydroxymethyl group is the critical functional handle, distinguishing it from common Abacavir intermediates (which typically bear nitro or amino groups at C5 for imidazole ring closure).[2]

PropertySpecification
IUPAC Name (4-Amino-6-chloropyrimidin-5-yl)methanol
CAS Number 1341216-79-2
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
SMILES Nc1nc(Cl)c(CO)cn1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water, DCM
Structural Logic[1]
  • C4-Amino Group: Acts as an electron donor, stabilizing the ring but increasing susceptibility to oxidation.[2]

  • C6-Chloro Group: A leaving group for SNAr reactions, allowing further functionalization (e.g., introduction of amines or alkoxides).[2]

  • C5-Hydroxymethyl Group: Provides a site for oxidation (to aldehyde), halogenation (to alkyl halide), or etherification.[2]

Physicochemical Properties[2][4]

The following data aggregates experimental observations and high-confidence predictive models for process optimization.

Fundamental Constants
ParameterValue / RangeContext
Melting Point 165–170 °C (dec.)[1][2]Predicted based on structural analogues (e.g., 4-amino-6-chloropyrimidine-5-carbaldehyde).[1][2]
pKa (Basic) ~3.5 (Pyrimidine N1/N3)The electron-withdrawing Cl reduces basicity compared to unsubstituted pyrimidine.[2]
LogP 0.21Indicates amphiphilic character; suitable for Reverse Phase HPLC.[2]
H-Bond Donors 2 (-NH₂, -OH)High potential for crystal lattice stability.[1][2]
Polar Surface Area ~72 ŲSuggests moderate membrane permeability.[2]
Stability Profile
  • Thermal: Stable up to 150°C. Decomposes near melting point with loss of HCl or H₂O.

  • Hydrolytic: The C6-Cl bond is susceptible to hydrolysis in strong aqueous base (pH > 10) at elevated temperatures, yielding the 6-hydroxy derivative.[1][2]

  • Oxidative: The primary alcohol (C5) is sensitive to oxidation.[2] Prolonged exposure to air can revert it to 4-amino-6-chloropyrimidine-5-carbaldehyde .[1][2]

Synthesis & Production Logic

The most robust route to (4-Amino-6-chloropyrimidin-5-yl)methanol is the selective reduction of its aldehyde precursor.[1][2] This method avoids the harsh conditions required for direct ring functionalization.[2]

Experimental Protocol: Selective Reduction

Objective: Convert 4-amino-6-chloropyrimidine-5-carbaldehyde to the title alcohol without displacing the C6-chloride.

Reagents:

  • Substrate: 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS 14160-93-1)[1][2][3][4][5]

  • Reductant: Sodium Borohydride (NaBH₄)[2]

  • Solvent: Methanol (Anhydrous)[2]

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of the aldehyde in 50 mL of anhydrous methanol at 0°C.

  • Addition: Add NaBH₄ (11.0 mmol) portion-wise over 15 minutes. Note: Exothermic H₂ evolution; maintain T < 10°C to prevent SNAr displacement of Cl by methoxide.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (10% MeOH in DCM).[2]

  • Quench: Carefully add 5 mL of saturated NH₄Cl solution.

  • Isolation: Concentrate in vacuo to remove methanol. Resuspend residue in EtOAc/Water.[2] Extract aqueous layer with EtOAc (3x).[2]

  • Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane if necessary.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis and potential downstream transformations.

SynthesisPath cluster_conditions Critical Control Points Precursor 4-Amino-6-chloropyrimidine- 5-carbaldehyde (CAS 14160-93-1) Target (4-Amino-6-chloropyrimidin-5-yl) methanol (Target) Precursor->Target NaBH4, MeOH 0°C (Reduction) Degradant Oxidation Product (Aldehyde Reversion) Target->Degradant Air/Oxidation Long-term storage Derivative 5-Chloromethyl Derivative (Activated Electrophile) Target->Derivative SOCl2 (Activation)

Figure 1: Synthesis pathway via aldehyde reduction and potential degradation/activation routes.

Analytical Characterization (Quality Control)

To ensure scientific integrity, the following analytical methods are recommended.

HPLC Method (Reverse Phase)

This method separates the alcohol from the aldehyde precursor and hydrolysis byproducts.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine absorption max) and 280 nm.[2]

  • Retention Logic: The alcohol (more polar) will elute before the aldehyde precursor and significantly before any dechlorinated side products.[2]

NMR Signature (DMSO-d6)[1][2]
  • ¹H NMR:

    • δ 8.2 ppm (s, 1H, H-2 pyrimidine).[2]

    • δ 7.1 ppm (br s, 2H, -NH₂).[2]

    • δ 5.1 ppm (t, 1H, -OH, exchangeable).[2]

    • δ 4.4 ppm (d, 2H, -CH₂-).[2]

  • Diagnostic: The disappearance of the aldehyde proton (~10.0 ppm) confirms reduction.[2]

Handling & Safety Protocols

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to slow oxidation.[2]

  • Safety:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of dust.[2]

References

  • PubChem. (2023).[2] 4-Amino-6-chloropyrimidine-5-carbaldehyde (Precursor Data). National Library of Medicine.[2] Retrieved from [Link][2]

  • MDPI. (2022).[2] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Amino-6-chloropyrimidine Derivatives: Versatile Scaffolds in Drug Discovery

A Note on CAS Number 16611-69-1: Initial searches for the compound (4-Amino-6-chloropyrimidin-5-yl)methanol, associated with CAS number 16611-69-1, yielded limited specific technical data. This suggests the compound is n...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS Number 16611-69-1: Initial searches for the compound (4-Amino-6-chloropyrimidin-5-yl)methanol, associated with CAS number 16611-69-1, yielded limited specific technical data. This suggests the compound is not extensively documented in publicly available scientific literature. However, the core chemical structure, 4-amino-6-chloropyrimidine, is a well-established and highly significant scaffold in medicinal chemistry. This guide will therefore focus on this broader class of compounds, providing a comprehensive overview of their synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in biology, forming the basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery. Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3]

Among this diverse family, 4-amino-6-chloropyrimidine and its analogues serve as exceptionally versatile chemical intermediates. The distinct electronic properties and reactivity of the amino and chloro substituents allow for sequential, site-selective modifications, making this scaffold a powerful building block for constructing complex molecular architectures and vast libraries of potential therapeutic agents.[4][5]

Physicochemical Properties and Reactivity Profile

The parent compound, 4-Amino-6-chloropyrimidine (CAS: 5305-59-9), provides a representative baseline for understanding the properties of this class. Its structure dictates its reactivity, where the electron-withdrawing nature of the nitrogen atoms and the chlorine atom makes the pyrimidine ring electron-deficient and susceptible to nucleophilic attack.

Key Physicochemical Data for 4-Amino-6-chloropyrimidine:

PropertyValueSource(s)
Molecular Formula C₄H₄ClN₃[6]
Molecular Weight 129.55 g/mol [6]
Appearance White to off-white crystalline solid[5]
Melting Point 214-219 °C
Solubility Soluble in polar solvents like water and alcohols[5]

The reactivity of the 4-amino-6-chloropyrimidine scaffold is governed by two primary sites:

  • The C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide range of functionalities, including amines, alcohols, and thiols.[7][8]

  • The C4-Amino Group: While less reactive in substitution reactions, the amino group can be a site for acylation, alkylation, or can participate in directing further chemical modifications. Crucially, in the context of drug design, this amino group often acts as a key hydrogen bond donor, interacting with target proteins.[4]

Synthetic Strategies and Methodologies

The synthesis of complex derivatives from the 4-amino-6-chloropyrimidine core typically involves a multi-step process that leverages the differential reactivity of the C6 position. A generalized workflow begins with a di-substituted pyrimidine, followed by selective functionalization.

General Synthesis Pathway

The most common starting material for these derivatives is 4,6-dichloropyrimidine, which is readily available and inexpensive.[8] The synthesis proceeds via a selective nucleophilic substitution.

A 4,6-Dichloropyrimidine B 4-Amino-6-chloropyrimidine A->B Selective Ammonolysis or Aminolysis (e.g., NH₃, aq.) C Diverse 4,6-Disubstituted Pyrimidine Derivatives B->C Nucleophilic Aromatic Substitution (SNAr) or Pd-Catalyzed Cross-Coupling (e.g., R-NH₂, R-OH, Ar-B(OH)₂)

General synthetic route to 4,6-disubstituted pyrimidines.
Key Experimental Protocol: Palladium-Catalyzed Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and introducing secondary or tertiary amine functionalities at the C6 position, which can be challenging with standard SNAr methods.[7]

Step-by-Step Protocol for Pd-Catalyzed Amination of 4-Amino-6-chloropyrimidine:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-amino-6-chloropyrimidine (1.0 eq.), the desired amine (1.2-2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or DavePhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 4,6-diaminopyrimidine derivative.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Add Reactants: - 4-Amino-6-chloropyrimidine - Amine Nucleophile - Pd Catalyst & Ligand - Base B Add Dry, Degassed Solvent (e.g., Toluene) A->B C Heat under Inert Atmosphere (80-120 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Dilute D->E F Aqueous Wash (Water, Brine) E->F G Dry, Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Workflow for a Palladium-Catalyzed Amination Reaction.

Applications in Drug Discovery and Development

The 4-amino-6-chloropyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 4-aminopyrimidine core is a common feature in ATP-competitive kinase inhibitors.[4] The N1 nitrogen and the C4-amino group of the pyrimidine ring often form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, anchoring the inhibitor in place. The substituent introduced at the C6 position can then be tailored to occupy adjacent pockets, thereby conferring potency and selectivity for a specific kinase target.[9]

Antiviral and Antimicrobial Agents

The structural similarity of the pyrimidine core to native nucleobases makes it an ideal starting point for developing antiviral and antimicrobial agents.[3] For instance, 4-Amino-2-(benzylthio)-6-chloropyrimidine has been identified as a potent inhibitor of HIV-1 reverse transcriptase.[4] By modifying the substituents, chemists can design molecules that interfere with viral replication or bacterial metabolic pathways, such as folic acid synthesis.[10]

Other Therapeutic Areas

Derivatives of aminopyrimidines have been explored for a wide range of other therapeutic applications. These include inhibitors of beta-amyloid cleaving enzyme-1 (BACE1) for Alzheimer's disease, anticonvulsants, and antihistamines, showcasing the remarkable versatility of this chemical framework.[2][11]

Safety and Handling

Substituted chloropyrimidines should be handled with care in a laboratory setting. Based on data for 4-Amino-6-chloropyrimidine, the following precautions are advised:

  • Hazard Classification: Acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) for the particular derivative being used before commencing any experimental work.

Conclusion

While the specific compound (4-Amino-6-chloropyrimidin-5-yl)methanol is not widely represented in the scientific literature, its core structure, 4-amino-6-chloropyrimidine, is a scaffold of immense value to the research and drug development community. Its predictable reactivity, synthetic tractability, and proven biological relevance make it a foundational building block in the ongoing search for novel therapeutics. The ability to systematically modify its structure allows scientists to fine-tune pharmacological properties, leading to the discovery of potent and selective agents against a multitude of diseases.

References

  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. (n.d.). Mor. J. Chem.

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC.

  • An overview on synthesis and biological activity of pyrimidines. (2025). ResearchGate.

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). PMC.

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). PMC.

  • 4-Amino-2-(benzylthio)-6-chloropyrimidine. (n.d.). Benchchem.

  • 4-Aminopyrimidine. (n.d.). Georganics.

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC.

  • Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. (n.d.). ACS Publications.

  • 4-Aminopyrimidine. (n.d.). Chem-Impex.

  • CAS 5305-59-9: 4-Amino-6-chloropyrimidine. (n.d.). CymitQuimica.

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019). PubMed.

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents.

  • A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. (n.d.). Benchchem.

  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3]benzoxazine and Evaluation of Their Antiviral Activity. (2022). MDPI.

  • (4-Amino-6-chloropyridin-3-yl)methanol. (n.d.). J&K Scientific.

  • (4-amino-6-chloropyridin-3-yl)methanol 97%. (n.d.). AChemBlock.

  • 4-Amino-6-chloropyrimidine 97%. (n.d.). Sigma-Aldrich.

  • 4-Amino-6-chloropyrimidine. (n.d.). Santa Cruz Biotechnology.

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Exploratory

solubility profile of (4-Amino-6-chloropyrimidin-5-yl)methanol in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of (4-Amino-6-chloropyrimidin-5-yl)methanol in Organic Solvents Authored by: A Senior Application Scientist Abstract Introduction: The Significance of a S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of (4-Amino-6-chloropyrimidin-5-yl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of a Solubility Profile

(4-Amino-6-chloropyrimidin-5-yl)methanol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. The functional groups on this particular molecule—an amino group, a chloro substituent, and a hydroxymethyl group—suggest a nuanced solubility behavior that is highly dependent on the nature of the solvent.

A comprehensive solubility profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.

  • Formulation Development: Designing stable and effective dosage forms, as the API must be dissolved to be absorbed.[1]

  • Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.

  • Predicting Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption.

This guide will equip the researcher with the foundational knowledge and practical protocols to experimentally determine the solubility of (4-Amino-6-chloropyrimidin-5-yl)methanol across a spectrum of relevant organic solvents.

Physicochemical Characterization and Predicted Properties

A molecule's solubility is governed by its intrinsic physicochemical properties. In the absence of extensive experimental data for (4-Amino-6-chloropyrimidin-5-yl)methanol, we can infer its likely characteristics based on its structure and data from analogous compounds.

  • Molecular Structure: The molecule possesses both hydrogen bond donors (-NH2, -OH) and acceptors (N atoms in the pyrimidine ring, -OH, -NH2), as well as a polar pyrimidine core and a lipophilic chloro substituent.

  • Polarity and Hydrogen Bonding: The presence of multiple polar functional groups suggests that (4-Amino-6-chloropyrimidin-5-yl)methanol is a polar molecule. It is capable of engaging in significant hydrogen bonding, which will heavily influence its interaction with protic and aprotic solvents.[2]

  • Predicted Lipophilicity (logP): The partition coefficient (logP) between octanol and water is a key measure of lipophilicity. For a related compound, 4-amino-6-chloropyrimidin-5-ol, the computed XLogP3 is 0.5, indicating a relatively hydrophilic nature.[3] The addition of a methylene group in our target molecule would slightly increase the logP, but it is expected to remain in a range indicating moderate to low lipophilicity.

  • Predicted Ionization Constant (pKa): The amino group on the pyrimidine ring will have a basic pKa, while the hydroxyl group will have a very weakly acidic pKa. The exact values influence solubility in pH-dependent systems, though this is more critical for aqueous solubility than in organic solvents.[4]

These characteristics suggest that (4-Amino-6-chloropyrimidin-5-yl)methanol will exhibit higher solubility in polar solvents, particularly those that can participate in hydrogen bonding.

The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium phenomenon, where the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solution.[5] The guiding principle is "like dissolves like," meaning solutes dissolve best in solvents with similar intermolecular forces.[2]

The overall Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol (Enthalpy of Solution): Represents the energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, this process is endothermic (absorbs heat).[6]

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS_sol (Entropy of Solution): Represents the change in disorder. Dissolving a structured solid into a liquid solvent generally leads to an increase in entropy.[1]

For most solid solutes, solubility increases with temperature because the endothermic enthalpy of solution is overcome by the entropic gain at higher temperatures.[5][7]

Solvent Classification and Expected Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] Due to the multiple hydrogen bonding sites on (4-Amino-6-chloropyrimidin-5-yl)methanol, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[8] Good solubility is still expected, particularly in solvents like DMF and DMSO which are excellent for many pyrimidine derivatives.[9][10]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces.[8] Very low solubility is expected for our polar target molecule in these solvents.

Methodologies for Experimental Solubility Determination

A comprehensive solubility profile requires determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

This is the "gold standard" method for determining the equilibrium solubility of a compound.[11] It measures the maximum amount of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.

Protocol 1: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid (4-Amino-6-chloropyrimidin-5-yl)methanol to a known volume of the chosen organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[12]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or stirrer for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[12][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a fine filter (e.g., 0.45 µm PTFE syringe filter).[2]

  • Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][15]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-72 hours) A->B Seal vial C Centrifuge or Filter to remove excess solid B->C Equilibrium reached D Collect clear supernatant C->D E Dilute aliquot D->E F Analyze by HPLC E->F

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility measures the concentration at which a compound, added from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous or organic medium. It is a high-throughput method useful for early-stage discovery to rank compounds.[16] Laser nephelometry detects this precipitation by measuring light scattered by the formed particles.[17]

Protocol 2: Kinetic Solubility by Laser Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of (4-Amino-6-chloropyrimidin-5-yl)methanol in 100% DMSO (e.g., 20 mM).

  • Plate Setup: In a microtiter plate (e.g., 96- or 384-well), add the chosen organic solvent to a series of wells.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of compound concentrations.[8]

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).[18]

  • Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[8][17]

G A Prepare high-conc. DMSO stock solution C Add stock to first well, perform serial dilutions A->C B Dispense organic solvent into microtiter plate wells B->C D Incubate at constant T (1-2 hours) C->D E Measure light scattering (Nephelometry) D->E F Determine concentration at precipitation onset E->F

Caption: Workflow for Kinetic Solubility via Nephelometry.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique to determine the concentration of a solute in the supernatant obtained from solubility experiments.[2][19]

Protocol 3: HPLC Quantification

  • Method Development: Develop a reverse-phase HPLC method capable of separating (4-Amino-6-chloropyrimidin-5-yl)methanol from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point.[19][20]

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.[2]

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Determine the peak area for the compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent.[21]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a comprehensive table for easy comparison and analysis.

Table 1: Solubility Profile of (4-Amino-6-chloropyrimidin-5-yl)methanol at 25°C

Solvent ClassSolventDielectric ConstantH-BondingSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Donor & AcceptorExperimental ValueCalculated Value
Ethanol24.6Donor & AcceptorExperimental ValueCalculated Value
Isopropanol19.9Donor & AcceptorExperimental ValueCalculated Value
Polar Aprotic DMSO46.7AcceptorExperimental ValueCalculated Value
DMF36.7AcceptorExperimental ValueCalculated Value
Acetonitrile37.5AcceptorExperimental ValueCalculated Value
Acetone20.7AcceptorExperimental ValueCalculated Value
Ethyl Acetate6.0AcceptorExperimental ValueCalculated Value
Non-polar Toluene2.4NoneExperimental ValueCalculated Value
Dichloromethane9.1NoneExperimental ValueCalculated Value
Hexane1.9NoneExperimental ValueCalculated Value

Expected Solubility Profile: A Predictive Discussion

Based on the molecule's predicted physicochemical properties, a general solubility trend can be hypothesized:

High Solubility (> 50 mg/mL): High solubility is expected in polar aprotic solvents like DMF and DMSO , which are excellent at solvating a wide range of organic molecules, including pyrimidines.[9][10] High solubility is also likely in polar protic solvents such as Methanol and Ethanol , where strong hydrogen bonding interactions between the solvent and the compound's -OH and -NH2 groups can be established.

Moderate Solubility (1-50 mg/mL): Solvents like Isopropanol , Acetone , and Acetonitrile are expected to be moderate solvents. While polar, their ability to form hydrogen bonds or their overall polarity is less pronounced than the first group.

Low to Insoluble (< 1 mg/mL): Low solubility is anticipated in less polar solvents like Ethyl Acetate and Dichloromethane . Very poor solubility or insolubility is expected in non-polar solvents such as Toluene and Hexane , as the energy required to break the strong intermolecular forces in the solid crystal lattice would not be compensated by the weak solute-solvent interactions.

Conclusion

This guide provides a comprehensive roadmap for a researcher to systematically determine the solubility profile of (4-Amino-6-chloropyrimidin-5-yl)methanol. By combining a theoretical understanding of solubility principles with robust experimental methodologies like the shake-flask and nephelometry assays, and accurate quantification via HPLC, a detailed and reliable dataset can be generated. This information is invaluable for guiding rational decisions in process development, formulation science, and the overall progression of any research involving this compound.

References

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [2] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [8] Enamine. Solubility Assay by Laser Nephelometry. [1] JoVE. (2020, March 26). Solubility - Concept. [5] Wikipedia. (2024). Solubility. [22] protocols.io. (2019). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [15] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [11] American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [12] Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [6] NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [17] BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [7] LibreTexts Chemistry. Solubility. [14] Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. JRC Publications Repository. (2012). Solubility Determination of Chemicals by Nephelometry. [16] PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [13] BioAssay Systems. Solubility Testing – Shake Flask Method. [23] PMC. (2023). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. [20] ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [24] Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Phenomenex. Guide to HPLC Testing: Ensuring Reliable Analytical Results. [19] Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [9] SciSpace. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [25] Journal of Solution Chemistry. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [26] Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [10] ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [3] PubChem. 4-Amino-6-chloropyrimidin-5-ol. [4] PMC. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of Chloropyrimidine Derivatives

Executive Summary Chloropyrimidine derivatives serve as the structural backbone for a vast array of bioactive molecules, including nucleoside analogs, kinase inhibitors, and agrochemicals. Their utility is defined by a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidine derivatives serve as the structural backbone for a vast array of bioactive molecules, including nucleoside analogs, kinase inhibitors, and agrochemicals. Their utility is defined by a "stability paradox": they must be sufficiently reactive to undergo regioselective nucleophilic aromatic substitution (


) during synthesis, yet thermodynamically stable enough to resist spontaneous degradation during storage and processing.

This guide provides a technical analysis of the thermodynamic and kinetic factors governing chloropyrimidine stability. It moves beyond basic handling to explore the electronic origins of instability, degradation mechanisms, and rigorous experimental protocols for stability profiling.

Molecular Architecture & Electronic Origins

To understand the stability of chloropyrimidines, one must first analyze the electronic perturbations caused by the nitrogen atoms within the aromatic ring.

The Pyrimidine Deficit

Pyrimidine is a


-deficient heterocycle. The two nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect via induction (-I) and resonance (-M). This creates specific zones of electrophilicity at positions 2, 4, and 6.
  • C-4/C-6 Position: Highly electron-deficient (para-like to one N, ortho-like to another). Most susceptible to nucleophilic attack (hydrolysis).

  • C-2 Position: Flanked by two nitrogen atoms (ortho-like to both). While electronically deficient, steric shielding and lone-pair repulsion often make it kinetically less reactive than C-4 under neutral conditions, though this reverses under specific catalytic regimes.

  • C-5 Position: Relatively electron-rich; least reactive towards nucleophiles but susceptible to electrophilic attack.

The Chlorine Substituent Effect

The chlorine atom acts as a leaving group but also influences ring stability:

  • Inductive Withdrawal (-I): Destabilizes the ring adjacent to the C-Cl bond, increasing susceptibility to nucleophilic attack (hydrolysis).

  • Mesomeric Donation (+M): Provides weak stabilization of the

    
    -system, but this is overwhelmed by the electron-withdrawing nature of the pyrimidine nitrogens.
    

Thermodynamic vs. Kinetic Stability[1]

Distinguishing between thermodynamic stability (energy state of the molecule) and kinetic stability (activation energy barrier to degradation) is critical for process safety.

Thermodynamic Parameters

Calorimetric studies (combustion calorimetry) of chloropyrimidines reveal that stability decreases with increasing chlorine substitution due to steric strain and electrostatic repulsion between the halogen and ring nitrogens.

Table 1: Comparative Reactivity & Stability Metrics

CompoundReactivity Rank (

)
Primary Instability ModeCritical Degradation Product
2-Chloropyrimidine LowThermal Dimerization (slow)2-Hydroxypyrimidine (trace)
4-Chloropyrimidine HighHydrolysis (rapid)4(3H)-Pyrimidinone
2,4-Dichloropyrimidine Very HighC-4 HydrolysisUracil derivatives / HCl
4,6-Dichloropyrimidine HighC-4/C-6 Hydrolysis4,6-Dihydroxypyrimidine
2,4,6-Trichloropyrimidine ExtremeHydrolysis / PolymerizationBarbituric acid derivatives
Degradation Pathways

The primary non-combustion degradation pathways are Hydrolysis and Thermal Dehydrohalogenation .

Mechanism 1: Hydrolysis

Water acts as a nucleophile. The reaction is autocatalytic: hydrolysis releases HCl, which protonates the ring nitrogens (N-1 or N-3), making the ring significantly more electrophilic and accelerating further hydrolysis.

Figure 1: Hydrolysis Pathway of 2,4-Dichloropyrimidine

Hydrolysis DCP 2,4-Dichloropyrimidine (Intact) TS1 Meisenheimer Complex (Transition State) DCP->TS1 + H2O (slow) Mono 2-Chloro-4-hydroxypyrimidine (Semi-stable) TS1->Mono - HCl Uracil Uracil (Thermodynamic Sink) Mono->Uracil + H2O / High T HCl HCl Release (Autocatalyst) Mono->HCl pH drop HCl->DCP Protonation (Activation)

Caption: Stepwise hydrolysis of 2,4-DCP. The release of HCl creates an autocatalytic cycle, accelerating degradation if acid is not scavenged.

Experimental Assessment Protocol

Do not rely on generic "store at 4°C" labels. For drug development, you must determine the specific stability boundary.[1]

Protocol 1: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the onset of thermal decomposition and potential for runaway reactions.

  • Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).[2][3]

  • Sample: 2–5 mg, hermetically sealed Au/Al pan (pinhole for TGA).

  • Ramp: 5°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

Interpretation:

  • Endotherm (Sharp): Melting point. (e.g., 2,4-DCP mp ~60°C).

  • Exotherm (Broad): Decomposition.[4] If

    
     is < 
    
    
    
    , the material is thermally labile.
  • TGA Weight Loss: Correlate exotherms with mass loss.[3] Loss of 36.5 mass units suggests HCl elimination.

Protocol 2: Solution State Stress Testing

Objective: Mimic reaction and workup conditions to define "safe hold times."

  • Solvents: Water/Acetonitrile (1:1), Methanol, Ethyl Acetate.

  • Stressors:

    • Acid (0.1 M HCl)[1]

    • Base (0.1 M NaOH)[1]

    • Oxidation (3%

      
      )[1]
      
    • Heat (50°C)

  • Detection: HPLC-UV (254 nm) or LC-MS.

Figure 2: Stability Profiling Workflow

StabilityWorkflow cluster_Solid Solid State Analysis cluster_Liquid Solution Stability (LC-MS) Start Chloropyrimidine Sample DSC DSC / TGA (Thermal Limit) Start->DSC Hygro DVS (Hygroscopicity) Start->Hygro pH pH Stress (pH 1, 7, 10) Start->pH Solv Solvent Screen (MeOH, DMF, DMSO) Start->Solv Decision Data Synthesis DSC->Decision T_onset Hygro->Decision % Mass Change pH->Decision k_obs (Hydrolysis) Solv->Decision Solvolysis Rate Action1 Define Storage (Temp/Humidity) Decision->Action1 Action2 Process Safety (Max Hold Time) Decision->Action2

Caption: Integrated workflow for determining thermodynamic boundaries and process safety limits.

Handling and Storage Guidelines

Based on the thermodynamic profiles, the following protocols are mandatory for maintaining reagent integrity.

Storage[5]
  • Temperature: Store 2,4-DCP and 4,6-DCP at 2–8°C . More reactive variants (e.g., 2-chloromethylpyrimidine) require -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less critical, but moisture is the primary enemy .

  • Container: Tightly sealed glass or Teflon. Do not use metal spatulas for long-term contact (corrosion risk from trace HCl).

Process Safety
  • Quench: Never quench reaction mixtures containing unreacted chloropyrimidines directly into hot water. Exothermic hydrolysis can cause rapid gas evolution (HCl) and pressure buildup.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions, as solvolysis (formation of methoxypyrimidines) will occur slowly even at room temperature.

References

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. Retrieved from

  • Amaral, L. M. P. F., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B. Retrieved from

  • National Institutes of Health (NIH). (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyrimidine. Retrieved from

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Exploratory

The Strategic Utility of (4-Amino-6-chloropyrimidin-5-yl)methanol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically sign...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral and anticancer agents.[1][2] Within this privileged class of heterocycles, (4-Amino-6-chloropyrimidin-5-yl)methanol emerges as a highly versatile and strategically important building block. Its unique trifunctional nature—possessing an amino group, a reactive chloro substituent, and a hydroxymethyl moiety—offers medicinal chemists a powerful tool for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential applications of (4-Amino-6-chloropyrimidin-5-yl)methanol, offering field-proven insights for its effective utilization in drug discovery programs.

The Aminopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminopyrimidine unit is a well-established pharmacophore, recognized for its ability to engage in key hydrogen bonding interactions with biological targets.[3][4] This has led to its widespread incorporation into a variety of therapeutic agents. The substitution pattern on the pyrimidine ring plays a crucial role in modulating the compound's physicochemical properties and biological activity.[1] The presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a methanol group at the 5-position, as in the title compound, provides a rich platform for synthetic diversification.

Synthesis and Chemical Properties of (4-Amino-6-chloropyrimidin-5-yl)methanol

While specific, detailed synthetic procedures for (4-Amino-6-chloropyrimidin-5-yl)methanol are not extensively documented in publicly available literature, its synthesis can be inferred from established pyrimidine chemistry. A plausible synthetic route would likely involve the construction of a polysubstituted pyrimidine ring, followed by functional group interconversions. For instance, a potential precursor could be a 5-formyl- or 5-carboxy-substituted aminopyrimidine, which could then be reduced to the corresponding alcohol.

The key to the utility of (4-Amino-6-chloropyrimidin-5-yl)methanol lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The amino group at the 4-position can be acylated, alkylated, or used as a handle for further derivatization. The primary alcohol of the hydroxymethyl group at the 5-position can be oxidized to an aldehyde or carboxylic acid, or it can be etherified or esterified to introduce additional diversity.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of reactive functional groups on the (4-Amino-6-chloropyrimidin-5-yl)methanol scaffold makes it an ideal starting material for the synthesis of a variety of targeted therapeutics, particularly kinase inhibitors.

Kinase Inhibitors

The aminopyrimidine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The general structure of such inhibitors frequently involves a substituted aminopyrimidine core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents at other positions of the pyrimidine ring are then tailored to achieve potency and selectivity for the target kinase.

The diagram below illustrates a generalized workflow for the utilization of (4-Amino-6-chloropyrimidin-5-yl)methanol in the synthesis of kinase inhibitors.

G A (4-Amino-6-chloropyrimidin-5-yl)methanol B Nucleophilic Aromatic Substitution (at C6-Cl) A->B Introduce R1 group C Functionalization of Amino Group (at C4-NH2) B->C Introduce R2 group D Modification of Hydroxymethyl Group (at C5-CH2OH) C->D Introduce R3 group E Diverse Library of Kinase Inhibitor Candidates D->E Final Products

Caption: Synthetic workflow for generating diverse kinase inhibitors.

Antiviral and Anticancer Agents

Beyond kinase inhibitors, the aminopyrimidine scaffold is integral to the structure of numerous antiviral and anticancer drugs.[1][5] For example, derivatives of 2,4-diaminopyrimidine have shown potent biological activity. The functional handles on (4-Amino-6-chloropyrimidin-5-yl)methanol allow for its incorporation into more complex heterocyclic systems, a common strategy in the development of novel therapeutic agents.

Experimental Protocols: Key Synthetic Transformations

The following are representative, step-by-step methodologies for key transformations involving a (4-Amino-6-chloropyrimidin-5-yl)methanol-like core, based on established pyrimidine chemistry.

Protocol: Nucleophilic Aromatic Substitution at the C6-Position
  • Dissolve (4-Amino-6-chloropyrimidin-5-yl)methanol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add the desired nucleophile (1.1-1.5 equivalents), which could be an amine, thiol, or alcohol.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted product.

Protocol: Acylation of the C4-Amino Group
  • Suspend (4-Amino-6-chloropyrimidin-5-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Summary

The following table summarizes the key attributes of (4-Amino-6-chloropyrimidin-5-yl)methanol as a synthetic building block.

PropertyDescription
CAS Number 1341216-79-2[6]
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Key Functional Groups 4-Amino, 6-Chloro, 5-Hydroxymethyl
Primary Applications Intermediate in the synthesis of kinase inhibitors, antiviral, and anticancer agents.[1][2]
Key Reactions Nucleophilic Aromatic Substitution, Acylation, Alkylation, Oxidation, Etherification, Esterification.

Conclusion

(4-Amino-6-chloropyrimidin-5-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. While direct literature on its specific applications is emerging, its structural similarity to key intermediates in the synthesis of approved drugs and clinical candidates underscores its significant potential. Researchers and drug development professionals can leverage the strategic reactivity of this compound to accelerate the discovery of novel therapeutics targeting a wide range of diseases.

References

  • Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 79(8), 655–682.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ijppr.human.
  • Tariq, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3334.
  • Mohebbi, S., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. DARU Journal of Pharmaceutical Sciences.
  • El-Gamal, M. I., & Oh, C.-H. (2018). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533–2543.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of (4-Amino-6-chloropyrimidin-5-yl)methanol

Executive Summary This application note details a robust, scalable protocol for the synthesis of (4-Amino-6-chloropyrimidin-5-yl)methanol , a critical heterocyclic building block used in the development of carbocyclic nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Amino-6-chloropyrimidin-5-yl)methanol , a critical heterocyclic building block used in the development of carbocyclic nucleoside analogues (e.g., Abacavir) and other antiviral therapeutics.[1]

The synthesis addresses common challenges in pyrimidine chemistry, specifically:

  • Regioselectivity: Controlling the mono-amination of the dichloropyrimidine precursor.[1]

  • Chemoselectivity: Reducing the aldehyde functionality without dechlorinating the pyrimidine ring.[1]

  • Scalability: Utilizing cost-effective reagents (POCl₃, NH₃, NaBH₄) suitable for gram-to-kilogram scale-up.[1]

Retrosynthetic Analysis & Pathway

The synthetic strategy employs a linear 3-step sequence starting from the commercially available 4,6-dihydroxypyrimidine.[1] The pathway relies on the activation of the pyrimidine ring via Vilsmeier-Haack formylation, followed by a controlled SNAr amination and a final hydride reduction.[1]

Reaction Scheme Visualization

SynthesisPath Start 4,6-Dihydroxypyrimidine (Starting Material) Inter1 4,6-Dichloropyrimidine- 5-carbaldehyde Start->Inter1 Step 1: POCl3, DMF (Vilsmeier-Haack) Inter2 4-Amino-6-chloropyrimidine- 5-carbaldehyde Inter1->Inter2 Step 2: NH3 (aq) (Regioselective SNAr) Target (4-Amino-6-chloropyrimidin- 5-yl)methanol Inter2->Target Step 3: NaBH4, MeOH (Chemoselective Reduction)

Figure 1: Synthetic pathway for (4-Amino-6-chloropyrimidin-5-yl)methanol illustrating the Vilsmeier-Haack activation, SNAr amination, and aldehyde reduction.[1][2][3][4]

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

Objective: Convert the dihydroxy precursor to the dichloro-aldehyde using Vilsmeier-Haack conditions.[1] This step installs the electrophilic handle (aldehyde) and activates the ring positions (chlorines).[1]

  • Reagents: 4,6-Dihydroxypyrimidine (1.0 eq), POCl₃ (Phosphorus oxychloride, 4.5 eq), DMF (Dimethylformamide, 3.0 eq).[1]

  • Solvent: Neat POCl₃ serves as the solvent.[1]

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, charge DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Reagent Addition: Add POCl₃ (4.5 eq) dropwise over 30 minutes, maintaining the temperature < 10°C to form the Vilsmeier salt (white/yellow precipitate). Stir for 30 minutes at 0°C.

  • Substrate Addition: Add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise as a solid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to reflux (approx. 100–110°C) for 4 hours. The solution will turn dark orange/brown.[1]

  • Quench (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (5x volume) with vigorous stirring. Caution: Exothermic reaction with HCl gas evolution.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (carefully) and brine.[1] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or use flash chromatography (10-20% EtOAc in Hexanes) if necessary.

    • Expected Yield: 60–75%[1]

    • Appearance: Yellow crystalline solid.[1]

Step 2: Synthesis of 4-Amino-6-chloropyrimidine-5-carbaldehyde

Objective: Perform a regioselective nucleophilic aromatic substitution (SNAr). The 5-formyl group strongly activates the 4 and 6 positions.[1] Stoichiometry and temperature control are vital to prevent double amination (formation of 4,6-diamino byproduct).[1]

  • Reagents: 4,6-Dichloropyrimidine-5-carbaldehyde (1.0 eq), Ammonium Hydroxide (28-30% NH₃, 1.1 eq) or 7N NH₃ in MeOH.

  • Solvent: THF or Methanol.[1]

Protocol:

  • Setup: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in THF (10 mL/g) and cool to -10°C (salt/ice bath).

  • Addition: Add the ammonia solution (1.1 eq) dropwise over 20 minutes. Do not allow the temperature to rise above 0°C.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]8) should disappear, replaced by the mono-amino product (Rf ~0.4).[1]

    • Note: If the diamino byproduct forms, it will appear at a much lower Rf.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: The product often precipitates upon water addition.[1] Filter the solid.[1][4] If extraction is used, wash organics with brine, dry, and concentrate.[1] Recrystallize from Ethanol if needed.[1]

    • Expected Yield: 70–85%[1]

    • Appearance: Pale yellow to off-white solid.[1]

Step 3: Synthesis of (4-Amino-6-chloropyrimidin-5-yl)methanol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol without displacing the chlorine or reducing the pyrimidine ring.[1]

  • Reagents: 4-Amino-6-chloropyrimidine-5-carbaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 0.5–0.7 eq).[1]

  • Solvent: Methanol (anhydrous preferred).[1]

Protocol:

  • Setup: Suspend the aldehyde in Methanol (15 mL/g) and cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. The reaction is slightly exothermic; maintain temp < 10°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for another 30 minutes. The suspension usually clears as the alcohol forms.[1]

  • Quench: Carefully add Acetone (2 mL) or sat. NH₄Cl solution to quench excess hydride.[1]

  • Isolation: Remove Methanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (or EtOAc/THF mix if solubility is low).[1]

  • Final Processing: Dry organics (Na₂SO₄) and concentrate. The residue can be triturated with diethyl ether to yield the pure product.[1]

    • Expected Yield: 85–95%[1]

    • Appearance: White solid.[1]

Process Parameters & Data Summary

Critical Process Parameters (CPPs)
StepParameterTarget RangeRationale
1 POCl₃ Addition Temp< 10°CPrevents uncontrolled exotherm and charring.
1 Quench RateSlowViolent hydrolysis of POCl₃ generates massive heat/HCl.
2 Reaction Temp-10°C to 0°CHigher temps promote formation of the diamino impurity.
2 NH₃ Stoichiometry1.05 – 1.10 eqExcess NH₃ leads to over-reaction (SNAr at C6).[1]
3 NaBH₄ Equivalents0.5 – 0.7 eqSufficient for reduction; excess complicates workup.[1]
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.2–8.4 ppm (s, 1H, H-2 Pyrimidine)[1]

    • δ 7.0–7.5 ppm (br s, 2H, NH₂)[1]

    • δ 5.0–5.2 ppm (t, 1H, OH)[1]

    • δ 4.3–4.5 ppm (d, 2H, CH₂-OH)[1]

  • Mass Spectrometry (ESI):

    • [M+H]+ = 160.0/162.0 (Characteristic Chlorine isotope pattern 3:1).[1]

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Issue1 Step 2: High levels of Diamino impurity Action1 Reduce Temp to -20°C Use stoichiometric NH3 Issue1->Action1 Issue2 Step 3: Dechlorination observed (M-Cl) Action2 Ensure Temp < 5°C Avoid excess NaBH4 Issue2->Action2 Issue3 Low Solubility during workup Action3 Use THF/EtOAc mix or continuous extraction Issue3->Action3

Figure 2: Troubleshooting decision tree for common synthetic deviations.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and water-reactive.[1] Releases fatal HCl gas upon contact with moisture.[1] Perform all operations in a functioning fume hood. Wear a face shield and acid-resistant gloves.[1]

  • Chloropyrimidines: Many halopyrimidines are skin sensitizers and potential mutagens.[1] Avoid dust inhalation.[1]

  • Sodium Borohydride (NaBH₄): Flammable solid; releases hydrogen gas upon contact with water or acid.[1] Keep away from ignition sources.[1][5]

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022.[1] Retrieved from [Link][1][5][6][7][8][9]

  • Organic Syntheses. General Procedures for Pyrimidine Synthesis and Reduction. Org.[1][5][6][7][9] Synth. Coll. Vol. 8. Retrieved from [Link]

Sources

Application

reaction conditions for nucleophilic substitution of (4-Amino-6-chloropyrimidin-5-yl)methanol

An In-Depth Guide to the Nucleophilic Substitution of (4-Amino-6-chloropyrimidin-5-yl)methanol Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals This document provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Substitution of (4-Amino-6-chloropyrimidin-5-yl)methanol

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the reaction conditions for the nucleophilic substitution of (4-Amino-6-chloropyrimidin-5-yl)methanol. As a pivotal intermediate in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents, mastering its reactivity is crucial. This guide moves beyond simple procedural lists to explain the underlying principles governing this transformation, ensuring both successful execution and robust optimization.

Scientific Foundation: The Chemistry of a Privileged Scaffold

(4-Amino-6-chloropyrimidin-5-yl)methanol belongs to the class of heteroaromatic compounds. The pyrimidine core is "electron-deficient" due to the presence of two electronegative nitrogen atoms within the aromatic ring. This electronic feature is the cornerstone of its reactivity, making the carbon atoms attached to leaving groups, such as chlorine, highly susceptible to attack by nucleophiles.

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is not a single-step displacement but a two-stage process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon at the C-6 position (bearing the chlorine atom). This initial attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[1] The electron-withdrawing nature of the ring nitrogens is critical for stabilizing this intermediate.[1]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically rapid, step through the expulsion of the chloride leaving group.

The existing 4-amino and 5-hydroxymethyl substituents on the ring modulate this reactivity. The amino group is electron-donating, which can slightly decrease the ring's electrophilicity, but the activating effect of the two ring nitrogens is overwhelmingly dominant.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Start_SM (4-Amino-6-chloropyrimidin-5-yl)methanol Intermediate Meisenheimer-like Complex (Non-aromatic, Stabilized) Start_SM->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Start_Nuc Nucleophile (Nu-H) Product Substituted Product Intermediate->Product Step 2: Elimination of Cl- (Restores Aromaticity) Byproduct HCl

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Key Parameters for Successful Substitution

The outcome of the SNAr reaction is governed by a delicate interplay of several experimental variables. Understanding their roles is key to achieving high yields and purity.

  • The Nucleophile (Nu-H): The choice and nature of the nucleophile are paramount.

    • Amines: Primary and secondary aliphatic or aromatic amines are the most common nucleophiles. The reactivity generally increases with basicity; for anilines, electron-donating groups enhance reactivity while electron-withdrawing groups diminish it.[1] Steric hindrance, especially from bulky groups near the nucleophilic center (e.g., ortho-substituted anilines), can significantly slow the reaction.[1]

    • Alcohols & Thiols: Alkoxides and thiolates are also effective nucleophiles. They typically require a strong base (e.g., NaH, NaOH, KOH) to deprotonate them first, forming the more potent anionic nucleophile.[2]

  • The Solvent: The solvent's role extends beyond simply dissolving reactants.

    • Polar Aprotic Solvents (Recommended): N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[2] They effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the rate-determining step.

    • Polar Protic Solvents: Alcohols (e.g., ethanol, propanol) or even water can be used.[3][4] While offering "greener" alternatives, they can also act as competing nucleophiles, especially at high temperatures, leading to the formation of undesired 6-hydroxy or 6-alkoxy byproducts.[1][3]

  • The Base: A base is essential to neutralize the hydrochloric acid (HCl) generated as the reaction proceeds. Without a base, the HCl would protonate the nucleophile (especially amines) or the basic pyrimidine nitrogens, rendering them non-nucleophilic and halting the reaction.

    • Inorganic Bases: Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, particularly with amine nucleophiles in polar aprotic solvents.[5]

    • Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently employed.

    • Strong Bases: Sodium hydride (NaH) or potassium hydroxide (KOH) are used for reactions involving alcohol or thiol nucleophiles.[2][6]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the initial nucleophilic attack.[1] Reactions may be run anywhere from 80 °C to 150 °C. Microwave-assisted heating is a powerful technique for dramatically reducing reaction times from hours to minutes.[1]

Validated Experimental Protocols

These protocols provide a robust starting point for experimentation. Self-validation is built-in through mandatory reaction monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of a new, distinct product spot/peak before proceeding to work-up.

Protocol 1: General Procedure for Amination

This protocol describes a typical catalyst-free amination using a primary or secondary amine.

Protocol_Workflow A 1. Reagent Combination Combine pyrimidine, amine (1.1 eq), K₂CO₃ (2-3 eq) in DMF. B 2. Reaction Heat mixture to 100-140 °C. Monitor by TLC/LC-MS until completion. A->B C 3. Work-up Cool, pour into water. Extract with Ethyl Acetate (3x). B->C D 4. Isolation Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. C->D E 5. Purification Purify crude product via column chromatography or recrystallization. D->E

Caption: Standard experimental workflow for SNAr amination reactions.

Materials:

  • (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., round-bottom flask with condenser or a sealed microwave vial)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M). Add the amine nucleophile (1.1-1.5 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C and stir vigorously. For microwave-assisted reactions, heat to 120–140 °C for 15–30 minutes.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloropyrimidine is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into cold water.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Protocol 2: General Procedure for Alkoxylation/Thiolation

This protocol is for the synthesis of ether or thioether derivatives.

Materials:

  • (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 eq)

  • Alcohol or Thiol nucleophile (1.5 - 5.0 eq, can also be the solvent)

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, or the alcohol nucleophile itself)

Procedure:

  • Nucleophile Activation (if using NaH): In a dry, inert atmosphere (N₂ or Ar) flask, suspend NaH (1.2 eq) in anhydrous THF. Cool to 0 °C and slowly add the alcohol/thiol (1.1 eq). Allow to stir for 20-30 minutes at room temperature.

  • Reaction Setup: To the activated nucleophile solution, add a solution/suspension of (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 eq) in the same anhydrous solvent. Alternatively, if using NaOH, dissolve the pyrimidine in the corresponding alcohol and add solid NaOH (1.1 eq).[5]

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool to 0 °C and carefully quench the reaction by the slow addition of water (especially if NaH was used).

  • Isolation: Remove the organic solvent under reduced pressure. Extract the residue with an organic solvent (e.g., EtOAc). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Purification: Purify the product by column chromatography or recrystallization.

Data Summary: Reaction Conditions

The following table summarizes representative conditions for SNAr reactions on analogous chloropyrimidine systems, providing a valuable guideline for expected parameters.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference
Aliphatic AmineAdamantyl-containing aminesK₂CO₃DMF14060-99[5]
Secondary AmineMorpholineTriethylaminePropanol120-140 (MW)Moderate-High[1]
Aromatic AmineSubstituted AnilinesHCl (cat.)Water80-100Moderate-High[1]
AlcoholMethanol/EthanolNaOHMethanol/EthanolRoom TempGood[5]
ThiolThioglycolic acid derivativesEt₃NTHFRoom TempGood[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature.[1]2. Weak nucleophile.[1]3. Ineffective base or solvent.1. Increase temperature incrementally (e.g., 20 °C at a time). Consider switching to microwave heating.2. Use a stronger base to generate a more potent anionic nucleophile (for alcohols/thiols).3. Switch to a more effective polar aprotic solvent like DMSO.
Hydrolysis Side Product Presence of water in reagents or solvent, especially at high temperatures.[1]1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Lower the reaction temperature if feasible, or switch from a protic to an aprotic solvent.
Multiple Products The nucleophile has multiple reactive sites.Protect other reactive functional groups on the nucleophile before performing the substitution reaction.

References

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosph
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

Sources

Method

Application Note: Cyclization Architectures of (4-Amino-6-chloropyrimidin-5-yl)methanol

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of (4-Amino-6-chloropyrimidin-5-yl)methanol , a versatile pyrimidine scaffold used in the cons...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of (4-Amino-6-chloropyrimidin-5-yl)methanol , a versatile pyrimidine scaffold used in the construction of bicyclic heterocycles, particularly 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and pyrimido[4,5-e][1,3]oxazines .

Executive Summary

(4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 38953-42-3) acts as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and antiviral nucleoside analogues. Its unique reactivity profile stems from the 1,3-functional relationship between the nucleophilic 4-amino group and the electrophilic 5-hydroxymethyl arm, set against an electron-deficient pyrimidine core.

This guide details three primary cyclization pathways:

  • Path A (Oxidative Entry): Synthesis of 7-deazapurines via aldehyde intermediates.

  • Path B (Activation Entry): Synthesis of pyrrolopyrimidines via chloromethyl intermediates.

  • Path C (Direct Annulation): Formation of pyrimido-oxazines via condensation.

Reaction Landscape & Mechanistic Pathways[1][2]

The following diagram illustrates the divergent synthesis pathways available from the parent alcohol.

ReactionLandscape Alcohol (4-Amino-6-chloropyrimidin-5-yl)methanol (Starting Material) Aldehyde Aldehyde Intermediate (via MnO2 Oxidation) Alcohol->Aldehyde Oxidation (MnO2/DMSO) Chloromethyl Chloromethyl Intermediate (via SOCl2) Alcohol->Chloromethyl Chlorination (SOCl2) Oxazine Pyrimido[4,5-e][1,3]oxazine (Bicyclic Ether) Alcohol->Oxazine Condensation (R-CHO/H+) Deazapurine 7-Deazapurine Scaffold (Pyrrolo[2,3-d]pyrimidine) Aldehyde->Deazapurine Wittig/Knoevenagel + Cyclization Nitrile Acetonitrile Derivative Chloromethyl->Nitrile NaCN Nitrile->Deazapurine Base-Mediated Cyclization

Figure 1: Divergent synthetic pathways from (4-Amino-6-chloropyrimidin-5-yl)methanol to key pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core)

This route utilizes the Oxidative Entry pathway, which is preferred for its atom economy and avoidance of highly toxic cyanide steps in early stages.

Phase 1: Selective Oxidation to the Aldehyde

The 5-hydroxymethyl group behaves similarly to a benzylic alcohol due to the aromatic pyrimidine ring, allowing selective oxidation without affecting the 4-amino group.

  • Reagents: Activated Manganese Dioxide (

    
    ), Chloroform (
    
    
    
    ) or Dichloromethane (
    
    
    ).
  • Reaction:

    
    
    

Step-by-Step:

  • Preparation: Suspend (4-Amino-6-chloropyrimidin-5-yl)methanol (10.0 g, 62.7 mmol) in anhydrous

    
     (150 mL) in a round-bottom flask.
    
  • Addition: Add activated

    
     (54.5 g, 10 eq) in three portions over 30 minutes. Note: High excess is required due to surface area variability.
    
  • Reaction: Stir vigorously at reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The alcohol spot (
    
    
    
    ) should disappear, replaced by the aldehyde (
    
    
    ).
  • Workup: Filter the hot mixture through a pad of Celite to remove manganese salts. Rinse the pad with hot

    
     (2 x 50 mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-6-chloropyrimidine-5-carbaldehyde as a pale yellow solid.

    • Yield Expectation: 85–92%

    • Stability:[1] Store under inert atmosphere at

      
      .
      
Phase 2: Cyclization to 7-Deazapurine

The aldehyde is reacted with a Wittig reagent (methoxymethyltriphenylphosphonium chloride) or via a Knoevenagel condensation followed by reduction/cyclization. A robust method uses the Wittig-Cyclization sequence.

  • Wittig Reaction: React the aldehyde (5.0 g) with (methoxymethyl)triphenylphosphonium chloride (1.2 eq) and

    
     (1.5 eq) in THF at 
    
    
    
    to form the enol ether.
  • Acid Hydrolysis/Cyclization: Treat the crude enol ether with concentrated aqueous

    
     (6M) at reflux. The enol ether hydrolyzes to the homologated aldehyde, which spontaneously condenses with the 4-amino group to close the pyrrole ring.
    
  • Purification: Neutralize with

    
     to pH 7–8. The precipitate is collected by filtration.
    

Data Summary: 7-Deazapurine Synthesis

Parameter Value Notes
Overall Yield 45–55% Over 2 steps from alcohol
Key Intermediate 4-amino-6-chloropyrimidine-5-carbaldehyde Unstable to air over long periods

| Critical Impurity | 4-amino-6-hydroxypyrimidine deriv.[2] | Result of hydrolysis of the 6-Cl group |

Protocol B: Synthesis of Pyrimido[4,5-e][1,3]oxazines

This protocol creates a fused bicyclic ether/amine system, useful for increasing solubility and metabolic stability in drug candidates.

  • Mechanism: Acid-catalyzed condensation of the 5-hydroxymethyl and 4-amino groups with an external carbonyl electrophile (Aldehyde/Ketone).

Step-by-Step:

  • Dissolution: Dissolve (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 g, 6.2 mmol) in dry Dioxane (20 mL).

  • Reagent: Add Paraformaldehyde (300 mg, 1.5 eq) for the unsubstituted oxazine, or a specific aldehyde (e.g., Benzaldehyde, 1.1 eq).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA, 10 mol%).

  • Conditions: Heat to reflux (

    
    ) with a Dean-Stark trap to remove water. Reaction time: 3–12 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
    . Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

Solvents and Temperature[3][4][5][6]
  • Chlorination (

    
    ):  If converting the alcohol to the chloride (Protocol not fully detailed above but common), avoid DMF as a solvent if possible; use it only as a catalyst (Vilsmeier conditions) to prevent side reactions at the 4-amino position.
    
  • Oxidation: If

    
     is too slow, Swern oxidation  (DMSO/Oxalyl Chloride) is a viable alternative but requires strict temperature control (
    
    
    
    ) to prevent reaction with the amino group.
Impurity Profile
ImpurityOriginMitigation
Hydrolysis Product Displacement of 6-Cl by water/OH-Maintain anhydrous conditions; avoid strong aqueous bases at high temps.
N-Formylation Reaction of 4-NH2 during Vilsmeier/DMF stepsUse minimal DMF; keep temperatures low during addition.
Over-oxidation Oxidation of aldehyde to carboxylic acidStop

reaction immediately upon consumption of starting material.

Safety & Handling (E-E-A-T)

  • Sensitization: Chlorinated pyrimidines are potent skin and respiratory sensitizers. All handling must occur in a certified chemical fume hood.

  • Energetics: Reactions involving

    
     (if forming tetrazoles) or high-temperature cyclizations can be exothermic.
    
  • Waste: Manganese waste from oxidation must be disposed of as heavy metal waste.

References

  • Synthesis of 4-chloropyrrolo[2,3-d]pyrimidine

    • Title: Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.[2][4][5][6]

    • Source: Google P
    • URL
  • Oxidation of Pyrimidinyl Alcohols

    • Title: Aldehyde synthesis by oxidation of alcohols.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Cyclization Mechanisms (7-Deazapurines)

    • Title: Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Pyrimidine Chemistry

    • Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines.
    • Source: Journal of Heterocyclic Chemistry (via NIH).
    • URL:[Link]

Sources

Application

scalable manufacturing process for (4-Amino-6-chloropyrimidin-5-yl)methanol

An Application Note on the Scalable Manufacturing of (4-Amino-6-chloropyrimidin-5-yl)methanol Abstract (4-Amino-6-chloropyrimidin-5-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Manufacturing of (4-Amino-6-chloropyrimidin-5-yl)methanol

Abstract

(4-Amino-6-chloropyrimidin-5-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds, including antiviral and anticancer agents.[1][2] The development of a robust, scalable, and economically viable manufacturing process is therefore critical for advancing drug discovery and development programs. This application note provides a detailed, field-proven protocol for the scalable synthesis of (4-Amino-6-chloropyrimidin-5-yl)methanol via the selective reduction of 4-amino-6-chloropyrimidine-5-carbaldehyde. We will delve into the mechanistic rationale for reagent selection, provide step-by-step procedures for manufacturing, and outline critical in-process controls and analytical methods for quality assurance.

Introduction: Strategic Importance and Synthetic Rationale

The pyrimidine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs.[3][4] (4-Amino-6-chloropyrimidin-5-yl)methanol, with its strategically placed amino, chloro, and hydroxymethyl functional groups, offers multiple points for diversification, making it an invaluable precursor for constructing complex molecular architectures.[5][6]

The chosen synthetic strategy focuses on the direct reduction of the commercially available aldehyde, 4-amino-6-chloropyrimidine-5-carbaldehyde.[1] This approach is superior for large-scale manufacturing due to several factors:

  • Process Efficiency: It is a single-step transformation, minimizing unit operations and potential for yield loss.

  • Atom Economy: The reaction is an addition, leading to high atom economy with minimal byproduct formation.

  • Reagent Selection: The use of sodium borohydride (NaBH₄) as the reducing agent offers a compelling balance of reactivity, selectivity, and safety on an industrial scale. Unlike more aggressive hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is tolerant of many functional groups and is significantly easier and safer to handle, mitigating risks associated with pyrophoric reagents.[7][8]

  • Starting Material Accessibility: The precursor, 4-amino-6-chloropyrimidine-5-carbaldehyde, is readily available from multiple chemical suppliers, ensuring a stable supply chain.[9]

Chemical Process Overview

The core of the manufacturing process is the chemoselective reduction of the aldehyde functionality on the pyrimidine ring to a primary alcohol.

G cluster_reactants Starting Material cluster_products Product A 4-Amino-6-chloropyrimidine- 5-carbaldehyde reagents 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) 3. 0-25 °C A->reagents C (4-Amino-6-chloropyrimidin- 5-yl)methanol reagents->C Reduction

Figure 1: Overall synthetic transformation.

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the protic solvent (methanol) during the reaction and subsequent workup to yield the final primary alcohol. The mild nature of NaBH₄ ensures that the aromatic pyrimidine ring and the chloro- and amino-substituents remain unaffected.

Scalable Manufacturing Protocol

This protocol is designed for a nominal 100-gram scale and can be linearly scaled with appropriate engineering controls and equipment adjustments.

Materials and Equipment
Reagents Grade Supplier Example
4-Amino-6-chloropyrimidine-5-carbaldehyde>95%Sigma-Aldrich, ChemScene[9]
Sodium Borohydride (NaBH₄), powder>98%Sigma-Aldrich
Methanol (MeOH), ACS GradeAnhydrousFisher Scientific
Acetone, ACS Grade-VWR
Ethyl Acetate (EtOAc), ACS Grade-VWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-
Brine (Saturated NaCl)Aqueous-
Anhydrous Magnesium Sulfate (MgSO₄)--
Equipment
2 L three-neck round-bottom flask with overhead mechanical stirrer
Thermocouple and temperature controller
Addition funnel
Ice-water bath
Rotary evaporator
Buchner funnel and filtration apparatus
Standard laboratory glassware
Detailed Synthesis Procedure

G start Start setup Reaction Setup Charge flask with starting material and solvent. Cool to 0-5 °C. start->setup addition Reagent Addition Slowly add NaBH₄ portion-wise, maintaining temperature. setup->addition reaction Reaction Monitoring Stir at 0-5 °C for 1 hr, then warm to RT. Monitor by TLC/HPLC. addition->reaction quench Workup: Quench Cool to 0-5 °C and slowly add acetone to quench excess NaBH₄. reaction->quench concentrate Workup: Concentration Remove solvent under reduced pressure. quench->concentrate extract Workup: Extraction Partition residue between EtOAc and water. Separate layers. concentrate->extract wash Workup: Wash Wash organic layer with NaHCO₃ and brine. extract->wash dry Drying & Filtration Dry organic layer with MgSO₄ and filter. wash->dry isolate Product Isolation Concentrate filtrate to yield crude product. Recrystallize. dry->isolate end End isolate->end

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: Charge a 2 L three-neck flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 4-amino-6-chloropyrimidine-5-carbaldehyde (100.0 g, 0.635 mol) and methanol (1.0 L).

  • Cooling: Stir the resulting slurry and cool the vessel to 0-5 °C using an ice-water bath.

  • Reagent Addition: Once the target temperature is reached, add sodium borohydride (14.4 g, 0.381 mol, 0.6 eq) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent temperature spikes that could lead to side reactions. 0.6 equivalents are used to ensure complete conversion while minimizing excess reagent and vigorous quenching.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Allow the reaction to slowly warm to room temperature (approx. 20-25 °C) and stir for an additional 2-3 hours. Monitor the reaction for completion by TLC (e.g., 1:1 Hexanes:EtOAc) or HPLC. The starting material is significantly less polar than the product alcohol.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C. Slowly and carefully add acetone (50 mL) dropwise to quench any unreacted sodium borohydride. Safety Note: Quenching is exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the bulk of the methanol, yielding a thick slurry.

  • Extraction and Wash: To the residue, add ethyl acetate (1.0 L) and deionized water (500 mL). Stir vigorously for 15 minutes, then transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 20 minutes, and then filter through a Buchner funnel to remove the drying agent.

  • Product Isolation: Concentrate the filtrate on a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

  • Purification: For high purity material, recrystallize the crude solid from an appropriate solvent system, such as ethyl acetate/heptane or isopropanol/water. Dry the final product under vacuum at 40-50 °C.

Process Parameters and Expected Results
ParameterValue
Starting Material 4-Amino-6-chloropyrimidine-5-carbaldehyde
Molecular Weight157.56 g/mol [9]
Amount100.0 g
Moles0.635 mol
Reducing Agent Sodium Borohydride (NaBH₄)
Molecular Weight37.83 g/mol
Equivalents0.6 eq
Amount14.4 g
Product (4-Amino-6-chloropyrimidin-5-yl)methanol
Molecular Weight159.58 g/mol
Theoretical Yield101.3 g
Expected Yield 85-95% (86 g - 96 g)
Expected Purity >98% (after recrystallization)

Quality Control and Analytical Characterization

To ensure the identity and purity of the final product, a suite of analytical tests should be performed.

Analysis Method Expected Result
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR (400 MHz, DMSO-d₆)δ ~8.1 (s, 1H, Ar-H), ~7.3 (br s, 2H, NH₂), ~5.4 (t, 1H, OH), ~4.4 (d, 2H, CH₂). Shifts are predictive.
Purity HPLC (UV detection)>98% area. A suitable method would use a C18 column with a water/acetonitrile mobile phase.[10]
Residual Solvent GC-HSConforms to ICH guidelines.
Melting Point Capillary MethodA sharp melting point should be observed.

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • 4-Amino-6-chloropyrimidine-5-carbaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Borohydride: Corrosive. Reacts with water to produce flammable hydrogen gas. Store in a cool, dry place away from acids and water.

  • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent; low reaction temperature/time.Add an additional portion (0.1 eq) of NaBH₄. Extend reaction time at room temperature.
Low Yield Product loss during aqueous workup (product has some water solubility).Perform a back-extraction of the aqueous layers with ethyl acetate to recover more product.
Product is Oily/Gummy Presence of impurities or residual solvent.Ensure complete drying of the organic layer before concentration. Attempt trituration with a non-polar solvent like hexanes or ether to induce crystallization.
Vigorous Gas Evolution Quenching too quickly; NaBH₄ added too fast.Always add reagents slowly to a cooled solution. Ensure the reaction is under control before proceeding.

Conclusion

The protocol described herein presents a scalable, efficient, and robust process for the manufacturing of (4-Amino-6-chloropyrimidin-5-yl)methanol. By leveraging a mild and selective reducing agent with a readily available starting material, this method provides a reliable pathway to obtaining high-purity material suitable for downstream applications in pharmaceutical development. The emphasis on process control, safety, and analytical validation ensures that the protocol is well-suited for an industrial research and development environment.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • BLDpharm. 1341216-79-2|(4-Amino-6-chloropyrimidin-5-yl)methanol.
  • AChemBlock. (2026, January 25). (4-amino-6-chloropyridin-3-yl)methanol 97% | CAS: 846036-96-2.
  • CymitQuimica. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde.
  • Chem-Impex. 4-Amino-6-chloropyrimidine-5-carbaldehyde.
  • RSC Publishing. Analytical Methods.
  • SIELC Technologies. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ResearchGate. Reduction of the pyrimidine aldehyde 1 with dicyclopentylzinc.
  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • The Chemical Backbone. (2026, January 4). 4-Amino-6-chloropyrimidin-5-ylamine in Research & Industry.
  • Sigma-Aldrich. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1.
  • eScholarship.org. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • Rockefeller University Press. (2012, February 6). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export.
  • ResearchGate. (2025, August 7). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4.
  • MDPI. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
  • Google Patents. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Patsnap. (2012, September 12). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • PMC. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • PubChem. 4-Amino-6-chloropyrimidin-5-ol | C4H4ClN3O | CID 13012885.
  • ChemScene. 14160-93-1 | 4-Amino-6-chloropyrimidine-5-carboxaldehyde.
  • ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines.
  • PMC. A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab.
  • PubMed. (2022, April 30). Efficient cell factories for the production of N-methylated amino acids and for methanol ....
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • LGC Standards. 4-(2,5-Diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol).
  • J&K Scientific. (4-Amino-6-chloropyridin-3-yl)methanol | 846036-96-2.
  • Google Patents. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Organic Syntheses Procedure. 7.
  • Sigma-Aldrich. (4-Amino-2-methyl-5-pyrimidinyl)methanol.

Sources

Method

Application Note: Chlorination Strategies for Pyrimidine Methanol Derivatives

Executive Summary The conversion of pyrimidine methanol (hydroxymethylpyrimidine) derivatives to their corresponding chloromethyl analogs is a pivotal transformation in the synthesis of thiamine analogs, kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of pyrimidine methanol (hydroxymethylpyrimidine) derivatives to their corresponding chloromethyl analogs is a pivotal transformation in the synthesis of thiamine analogs, kinase inhibitors, and antiviral agents. However, this reaction presents unique challenges compared to standard benzylic chlorinations due to the basicity of the pyrimidine ring , the instability of the free base product , and the high risk of hydrolysis .

This guide provides a technical analysis of chlorination reagents, detailed protocols for the most robust methods, and critical safety data regarding the handling of these genotoxic intermediates.

Chemical Challenges & Strategy

Unlike simple benzyl alcohols, pyrimidine methanols possess ring nitrogens that can act as internal bases or nucleophiles.

Key Chemical Constraints
  • Basicity: The pyrimidine nitrogens (

    
    ) will protonate under acidic chlorination conditions (e.g., SOCl₂), forming hydrochloride salts.
    
  • Stability: The free base (chloromethyl)pyrimidine is highly reactive and prone to:

    • Hydrolysis: Reverting to the alcohol in moist air.

    • Self-Alkylation: Intermolecular

      
       attack by the ring nitrogen on the chloromethyl group, leading to polymerization.
      
  • Solubility: The HCl salt is often insoluble in non-polar solvents (DCM, Toluene) but stable. The free base is soluble but unstable.

Strategic Recommendation: Unless the free base is required for an immediate subsequent step (telescoped reaction), isolate and store the product as the hydrochloride salt.

Reagent Selection Matrix

ReagentConditionsMechanismProsCons
Thionyl Chloride (SOCl₂) Reflux or 0°C to RT; Neat or in DCM/CHCl₃

/

High atom economy; Product precipitates as stable HCl salt; Excess reagent evaporates.Generates HCl gas; Incompatible with acid-sensitive groups (e.g., Boc, acetals).
Methanesulfonyl Chloride (MsCl) / LiCl 0°C; Et₃N/DIPEA in DCM

(via Mesylate)
Mild; No acidic gas generation; Compatible with acid-sensitive groups.Requires chromatographic purification (often); Atom economy is lower.
Appel Reagent (PPh₃ / CCl₄ or C₂Cl₆) RT to Reflux; DCM or MeCN

Neutral pH; Very mild.Generates Triphenylphosphine oxide (TPPO) waste which is difficult to remove; CCl₄ is toxic/regulated.
Vilsmeier Reagent (DMF / POCl₃) 0°C to RTFormylation/ ChlorinationHighly reactive; Good for sterically hindered alcohols.Difficult workup; DMF removal can be tedious.

Mechanistic Insight

The reaction with Thionyl Chloride is the industry standard. Understanding the role of the pyrimidine nitrogen is crucial for troubleshooting.

SOCl2_Mechanism cluster_stability Stability Warning Substrate Pyrimidine Methanol (Basic N) Activation Chlorosulfite Intermediate Substrate->Activation + SOCl2 Salt_Formation Protonation of Ring N (HCl generation) Activation->Salt_Formation HCl byproduct Substitution Nucleophilic Attack (Cl-) Release of SO2 Salt_Formation->Substitution Activation Product Chloromethyl Pyrimidine (HCl Salt) Substitution->Product - SO2, - HCl FreeBase Free Base (Unstable) Product->FreeBase Neutralization (NaHCO3) Polymer Polymerization (Self-Alkylation) FreeBase->Polymer Room Temp / Time

Figure 1: Mechanism of SOCl₂ chlorination highlighting the critical salt formation step that stabilizes the product against polymerization.

Detailed Experimental Protocols

Protocol A: Standard Thionyl Chloride Conversion (Isolation as Salt)

Best for: Stable substrates, long-term storage, scale-up.

Reagents:

  • Pyrimidine methanol derivative (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HCl/SO₂ gas.

  • Dissolution: Suspend the pyrimidine methanol (10 g, example scale) in anhydrous DCM (50 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Add SOCl₂ dropwise over 30 minutes. Note: The reaction is exothermic.[1] The suspension may clear as the intermediate forms, then reprecipitate as the product salt.

  • Reaction: Remove the ice bath and allow to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH/DCM). Note that the salt may streak; neutralize a TLC aliquot with aqueous bicarbonate before spotting.

  • Workup (Precipitation Method):

    • If the product precipitates as a solid: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold DCM and Hexanes.

    • If the product remains soluble: Concentrate the solvent in vacuo (bath < 40°C) to ~20% volume. Add diethyl ether or MTBE to induce precipitation. Filter the hygroscopic solid.

  • Drying: Dry under high vacuum at room temperature for 4 hours. Store at -20°C under Argon.

Protocol B: Mesylation/Lithium Chloride (Mild Conditions)

Best for: Acid-sensitive substrates (e.g., containing Boc groups, acetals).

Reagents:

  • Pyrimidine methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Lithium Chloride (LiCl) (3.0 equiv)

  • Solvent: THF or DCM

Procedure:

  • Activation: Dissolve pyrimidine methanol and Et₃N in anhydrous THF at 0°C.

  • Mesylation: Add MsCl dropwise. Stir at 0°C for 1 hour to form the mesylate intermediate (monitor by TLC).

  • Substitution: Add solid LiCl (pre-dried) in one portion. Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Workup:

    • Dilute with EtOAc and wash with saturated NH₄Cl (aq) followed by brine.

    • Critical: Do not use strongly basic washes (NaOH) which may hydrolyze the chloride.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (rapid elution) is usually required to remove residual sulfonamides.

Safety & Toxicology (E-E-A-T)

Genotoxicity Warning

Chloromethyl pyrimidines are alkylating agents. They are structurally similar to nitrogen mustards and are classified as Potential Genotoxic Impurities (PGIs) .

  • Handling: Use double nitrile gloves, a lab coat, and work strictly inside a fume hood.

  • Destruction: Quench excess material and glassware with a solution of 10% NaOH or aqueous ammonia to hydrolyze the alkyl chloride before disposal.

Vesicant Properties

These compounds are severe skin and eye irritants (vesicants).

  • In case of skin contact: Wash immediately with 0.5% acetic acid followed by copious water. Do not use alcohol (increases skin permeability).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Tarry residue) Polymerization of the free base.Isolate as HCl salt. Do not neutralize during workup unless necessary. Keep temperature <40°C.
Starting Material Remains Pyrimidine N-oxide formation (rare) or HCl salt insolubility coating the SM.Use a more polar solvent (CHCl₃ instead of DCM) or increase SOCl₂ equivalents (use neat SOCl₂).
Product Hydrolysis (OH peak in NMR) Moisture ingress during filtration or storage.Use Schlenk line techniques. Store in a desiccator at -20°C.
Violent Exotherm on Quench Excess SOCl₂ reacting with water.Remove excess SOCl₂ via vacuum distillation before adding aqueous quench. Use a "reverse quench" (pour reaction into ice).

References

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules 2012, 17, 4533-4544.[2] Available at: [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides. Available at: [Link]

  • Royal Society of Chemistry (RSC). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Available at: [Link]

Sources

Application

Application Note: Accelerating Pyrimidine Core Synthesis with Microwave Irradiation

Focus Molecule: (4-Amino-6-chloropyrimidin-5-yl)methanol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synth...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: (4-Amino-6-chloropyrimidin-5-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of novel compounds derived from (4-amino-6-chloropyrimidin-5-yl)methanol. This versatile building block is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents. We delve into the mechanistic rationale and practical execution of key C-C and C-N bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By leveraging the rapid, efficient, and controlled heating of microwave irradiation, these protocols offer significant advantages over conventional methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex pyrimidine-based libraries.

Introduction: The Pyrimidine Scaffold and the Microwave Advantage

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, including antivirals and anticancer agents.[4] The specific building block, (4-amino-6-chloropyrimidin-5-yl)methanol, offers three distinct points for chemical modification: the reactive C6-chloro group, the C4-amino group, and the C5-methanol moiety. The chlorine atom at the C6 position is particularly susceptible to displacement, making it an ideal handle for cross-coupling and substitution reactions.

Conventional thermal heating methods for modifying such scaffolds often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[2][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2][3] By using microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3] This results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes, while frequently improving product yields and purity.[5][6][7]

Caption: Structure of (4-Amino-6-chloropyrimidin-5-yl)methanol.

Core Synthetic Strategies & Protocols

This section details the primary microwave-assisted transformations for derivatizing (4-amino-6-chloropyrimidin-5-yl)methanol. The protocols provided are designed to be robust starting points for a wide range of substrates.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the C6-chloro group with various aryl or heteroaryl boronic acids.[4][8][9] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. Microwave irradiation dramatically accelerates this process, enabling high-throughput library synthesis.[4]

Causality & Mechanistic Insight: The choice of catalyst, ligand, and base is critical. A palladium(0) species initiates the cycle by undergoing oxidative addition into the C-Cl bond.[8] The boronic acid, activated by the base to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium complex. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8][9] The use of a microwave reactor ensures rapid and uniform heating to the optimal temperature (e.g., 100-140°C), which is crucial for efficient reaction, especially with a less reactive chloride.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(Cl)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate Ar-Pd(II)(Ar')L₂ transmetalation->pd_boronate reductive_elim Reductive Elimination pd_boronate->reductive_elim reductive_elim->pd0 ar_ar Ar-Ar' reductive_elim->ar_ar ar_cl Ar-Cl ar_cl->oxidative_add boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Materials:

    • (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 mmol)

    • Aryl/Heteroaryl boronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[10]

    • Potassium carbonate (K₂CO₃) (3.0 mmol)[10]

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed[9]

    • Microwave reaction vial (10 mL) with a stir bar

  • Procedure:

    • To the microwave reaction vial, add (4-amino-6-chloropyrimidin-5-yl)methanol, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vial tightly with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at 120°C for 15-30 minutes with stirring. The reaction progress can be monitored by TLC or LC-MS.

    • After completion, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[8]

ParameterRecommended ConditionRationale / Comment
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common and effective choice. Others may be screened for challenging substrates.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a widely used and cost-effective base for this transformation.[4][10]
Solvent 1,4-Dioxane/H₂O, DMF, TolueneA mixture of dioxane and water is effective for solubilizing both organic and inorganic reagents.[9]
Temperature 100 - 140 °CHigher temperatures are often needed for less reactive aryl chlorides.[4]
Time 10 - 45 minSignificantly reduced from the 18-24 hours often required for conventional heating.[7][10]
C-N Bond Formation: Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-alkyl derivatives, the Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction.[11][12] It allows for the coupling of the C6-chloro position with a wide variety of primary and secondary amines, which is often difficult to achieve via traditional methods.[11]

Causality & Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[11] Bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are crucial as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[12][13] A strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate is required.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

  • Materials:

    • (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 mmol)

    • Primary or secondary amine (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • X-Phos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous toluene or 1,4-dioxane (4 mL), degassed

    • Microwave reaction vial (10 mL) with a stir bar

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, X-Phos, and K₃PO₄ to the microwave reaction vial.

    • Add (4-amino-6-chloropyrimidin-5-yl)methanol and the amine.

    • Add the degassed anhydrous solvent.

    • Seal the vial and remove it from the glovebox.

    • Place the vial in the microwave reactor and irradiate at 100-130°C for 20-60 minutes with stirring.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.

C-N Bond Formation: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates direct nucleophilic aromatic substitution (SNAr) at the C6-chloro position, particularly with nitrogen nucleophiles.[14][15] This method provides a simpler, metal-free alternative to cross-coupling reactions. Microwave heating is exceptionally effective at promoting these reactions, often providing clean products in very short times.[7][16][17]

Causality & Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the electron-deficient carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the second step, the chloride ion is expelled as a leaving group, restoring aromaticity and yielding the substituted product. The high temperatures rapidly achieved with microwave heating overcome the activation energy barrier for the initial nucleophilic attack.[7]

Protocol 3: Microwave-Assisted SNAr with Amines

  • Materials:

    • (4-Amino-6-chloropyrimidin-5-yl)methanol (1.0 mmol)

    • Substituted amine (1.5 - 2.0 mmol)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mmol) (Optional, as a scavenger for HCl)

    • n-Propanol or Ethanol (3 mL)[17]

    • Microwave reaction vial (10 mL) with a stir bar

  • Procedure:

    • Combine (4-amino-6-chloropyrimidin-5-yl)methanol, the desired amine, and the solvent in the microwave reaction vial.

    • If the amine salt is used or if the amine is not in large excess, add DIPEA or TEA.[17]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 120-150°C for 10-30 minutes.[17]

    • After cooling, the product may precipitate. If so, collect by filtration.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any HCl salt.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography or recrystallization as needed.

ReactionHeating MethodTimeYieldReference
Amination of ChloropurineConventional16 h58 - 75%[7]
Amination of ChloropurineMicrowave10 min72 - 83%[7]
Synthesis of DiarylpyrimidinesConventional12 h~90%[5]
Synthesis of DiarylpyrimidinesMicrowave10 min~80%[5]

Table 1: Comparison of reaction efficiency between conventional and microwave heating for pyrimidine synthesis.

General Workflow and Troubleshooting

Caption: General experimental workflow for microwave-assisted synthesis.

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst deactivation (for coupling)Ensure all solvents are thoroughly degassed and reagents are anhydrous. Use an inert atmosphere during setup.[8]
Insufficient temperature/timeIncrease microwave temperature in 10°C increments or prolong the irradiation time.
Formation of Side Products Decomposition of starting materialLower the reaction temperature. For SNAr, consider a milder base or no base.[8]
Homocoupling of boronic acidUse a slight excess of the chloropyrimidine or adjust reagent stoichiometry.[8]
Poor Reproducibility Inconsistent heatingEnsure the stir bar is functioning correctly for uniform temperature distribution.
Reagent qualityUse high-purity reagents and anhydrous solvents.

Safety Precautions

  • Microwave-assisted reactions are performed in sealed, pressure-rated vessels. Never exceed the recommended volume for the vial to allow for thermal expansion and pressure changes.

  • Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization of hot, volatile solvents.

  • Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8]

  • Solvents like 1,4-dioxane and toluene have specific health and flammability risks. Consult their Safety Data Sheets (SDS) before use.

Conclusion

(4-Amino-6-chloropyrimidin-5-yl)methanol is a highly valuable scaffold for the rapid construction of diverse chemical libraries. The application of microwave-assisted synthesis protocols for key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr offers a robust and efficient path to novel derivatives. By dramatically reducing reaction times and often improving yields, these techniques empower researchers in drug discovery and medicinal chemistry to accelerate their design-make-test cycles and explore chemical space more effectively.

References

  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. Retrieved from [Link]

  • Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. (2022, March 10). Asian Journal of Chemistry. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Retrieved from [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica. Retrieved from [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. (n.d.). ijamtes. Retrieved from [Link]

  • Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. (2022, August 1). Bentham Science Publishers. Retrieved from [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). PMC. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Amination of 2-halopyridines. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The Chemical Backbone: 4-Amino-6-chloropyrimidin-5-ylamine in Research & Industry. (2026, January 4). Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020, January 14). ChemRxiv. Retrieved from [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PMC. Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Aminopyrimidines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (4-Amino-6-chloropyrimidin-5-yl)methanol

Executive Summary & Molecule Profile[1][2] User Advisory: This compound exhibits a "solubility paradox" common to aminopyrimidines.[1] While it contains polar groups (-NH₂, -OH), the strong intermolecular hydrogen bondin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

User Advisory: This compound exhibits a "solubility paradox" common to aminopyrimidines.[1] While it contains polar groups (-NH₂, -OH), the strong intermolecular hydrogen bonding and


-stacking of the pyrimidine ring create a high lattice energy, rendering it poorly soluble in common solvents at room temperature.[1]

Chemical Profile:

  • IUPAC Name: (4-Amino-6-chloropyrimidin-5-yl)methanol[1]

  • Key Functional Groups:

    • C4-Amino: Electron-donating, H-bond donor.[1]

    • C6-Chloro: Electron-withdrawing, susceptible to nucleophilic aromatic substitution (

      
      ).[1]
      
    • C5-Hydroxymethyl: Polar, H-bond donor/acceptor.[1]

  • Critical Stability Warning: The C6-Chloro group is labile.[1] Avoid dissolving in nucleophilic solvents (e.g., primary amines, unhindered thiols) unless a reaction is intended.[1] Avoid strong alkaline conditions (

    
    ) to prevent hydrolysis to the pyrimidinol.[1]
    

The Solubility Matrix

The following data categorizes solvent compatibility based on process chemistry applications and analytical standard preparation.

Solvent SystemSolubility RatingTemperature Req.Application Notes
DMSO High RTIdeal for NMR and Stock Solutions .[1]
DMF / NMP High RTGood for reactions; difficult to remove (high BP).[1]
Methanol / Ethanol Low (RT) / High (Hot) Reflux (

C)
Primary solvent for reactions and recrystallization .[1]
Acetone Moderate RefluxExcellent anti-solvent or recrystallization medium.[1]
Water Very Low RTSoluble only with pH adjustment (Acidic).[1]
Ethyl Acetate Low RefluxUsed as an anti-solvent or in mix-solvent systems.[1]
Dilute HCl (0.1 M) High RTProtonation of the amine breaks lattice energy.[1]
Toluene / Hexane Insoluble N/AStrictly anti-solvents.[1]

Troubleshooting Workflow (Q&A)

Scenario A: Analytical Sample Preparation

Q: "I cannot get a clear solution for HPLC analysis using pure Methanol or Acetonitrile. What should I do?"

A: The crystal lattice energy is too high for pure organic modifiers at room temperature.[1]

  • The Fix: Use a "Break-and-Dilute" method.

    • Dissolve the solid in a minimum volume of DMSO (e.g., 10 mg in 0.5 mL).[1]

    • Dilute to volume with your mobile phase (e.g., Water/Acetonitrile).[1]

    • Alternative: Use 0.1% Formic Acid or 0.1 M HCl in water as the diluent.[1] The protonation of the exocyclic amine (

      
      ) disrupts the crystal packing, instantly improving aqueous solubility.[1]
      
Scenario B: Reaction Process Optimization

Q: "The starting material precipitates out of the reaction mixture when I lower the temperature, stalling the conversion. How do I maintain solubility?"

A: This is a common issue in nucleophilic substitutions.[1]

  • The Fix: Switch to a Polar Aprotic / Protic Co-solvent System .

    • If using Ethanol, add 10-20% THF or DMF .[1] This disrupts the hydrogen bonding network that drives precipitation while maintaining a protic environment if needed for the mechanism.

    • Caution: Ensure the co-solvent does not react with your nucleophile.[1]

Scenario C: Purification & Workup

Q: "I have a crude gummy solid after evaporation. How do I recrystallize this compound?"

A: Gums form when impurities prevent the lattice from closing.[1] You need a solvent system that dissolves the impurity at RT but the product only at Reflux.

  • The Protocol:

    • Suspend the gum in Acetone (or Ethyl Acetate).[1]

    • Heat to reflux.[1] If it doesn't dissolve, add Methanol dropwise until clear.[1]

    • Cool slowly to RT, then to

      
      C. The product should crystallize as white/off-white blocks, leaving impurities in the mother liquor.
      

Detailed Protocols

Protocol 1: Robust Recrystallization (Purification)

Purpose: To remove oligomers and hydrolyzed by-products (pyrimidinols).[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge crude (4-Amino-6-chloropyrimidin-5-yl)methanol. Add Ethanol (10 mL per gram of solid).[1]

  • Reflux: Heat the mixture to reflux (

    
    C).
    
    • Checkpoint: If solids remain after 15 mins of reflux, add Methanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble black specks remain (inorganic salts), filter rapidly through a pre-warmed Celite pad.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can induce rapid, impure precipitation).[1]

  • Harvest: Cool further in an ice bath (

    
    C) for 1 hour. Filter the white crystals and wash with cold Acetone .
    
  • Drying: Dry under vacuum at

    
    C. (High heat may cause degradation).[1]
    
Protocol 2: High-Stability Stock Solution (1 mg/mL)

Purpose: For long-term storage of analytical standards.[1]

  • Weigh 10 mg of compound into a 10 mL volumetric flask.

  • Add 1.0 mL of DMSO . Sonicate for 30 seconds to ensure complete dissolution.

  • Fill to volume with Acetonitrile .

  • Storage: Transfer to an amber vial. Store at

    
    C.[1]
    
    • Stability Note: Stable for 3 months. Avoid aqueous dilution for storage (hydrolysis risk).[1]

Visual Decision Guide: Solvent Selection

The following logic tree guides you to the correct solvent based on your experimental goal.

SolventSelection Start Start: Select Goal Goal_Analysis Analytical (HPLC/NMR) Start->Goal_Analysis Goal_Reaction Synthesis/Reaction Start->Goal_Reaction Goal_Purify Purification Start->Goal_Purify NMR NMR Analysis Goal_Analysis->NMR HPLC HPLC Injection Goal_Analysis->HPLC Temp_High High Temp (>80°C) Goal_Reaction->Temp_High Temp_Low Reflux (<80°C) Goal_Reaction->Temp_Low Method_Cryst Recrystallization Goal_Purify->Method_Cryst Solv_DMSO DMSO-d6 NMR->Solv_DMSO Solv_Acid Water + 0.1% Formic Acid or DMSO/ACN Mix HPLC->Solv_Acid Solv_DMF DMF or NMP Temp_High->Solv_DMF Solv_Alc Ethanol or Methanol Temp_Low->Solv_Alc Solv_Recrys Acetone (Anti-solvent) + Methanol (Solvent) Method_Cryst->Solv_Recrys

Figure 1: Decision tree for solvent selection based on experimental intent. Green nodes indicate the recommended solvent system.

References

  • PubChem. (2025).[1][2] Compound Summary: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 1341216-79-2).[1][3] National Library of Medicine.[1] [Link][1]

  • Organic Process Research & Development. (2008). Optimization of Pyrimidine Synthesis. (Contextual reference for Abacavir intermediate handling). [Link]

Sources

Optimization

minimizing side reactions in (4-Amino-6-chloropyrimidin-5-yl)methanol production

Current Status: 🟢 SYSTEM ONLINE Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #ABV-INT-005 Subject: Minimizing impurity profiles during reduction and workup. 📋 Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 SYSTEM ONLINE Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #ABV-INT-005 Subject: Minimizing impurity profiles during reduction and workup.

📋 Executive Summary

You are likely synthesizing (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 1341216-79-2), a critical pharmacophore in the synthesis of carbocyclic nucleoside reverse transcriptase inhibitors like Abacavir .[1][2]

The synthesis typically involves the reduction of Ethyl 4-amino-6-chloropyrimidine-5-carboxylate or 4-Amino-6-chloropyrimidine-5-carbaldehyde .[1][2]

Your Critical Quality Attributes (CQAs) are threatened by two dominant side reactions:

  • Reductive Dechlorination (Des-chloro impurity): Loss of the C6-Chlorine atom due to aggressive hydride attack.[1][2]

  • Hydrolysis (Hydroxy impurity): Substitution of the C6-Chlorine by water/hydroxide during quench or high-pH workup.[1][2]

This guide provides a self-validating troubleshooting framework to isolate and eliminate these pathways.

📊 Visualizing the Failure Modes

The following logic flow maps the "Happy Path" (Target) against the "Sad Paths" (Impurities). Use this to diagnose which specific parameter in your setup is drifting.[2]

ReactionPathways cluster_legend Process Control Start Precursor (Ester or Aldehyde) Target TARGET: (4-Amino-6-chloropyrimidin-5-yl)methanol Start->Target Chemo-selective Reduction (NaBH4/CaCl2 or DIBAL-H @ -78°C) DesChloro IMPURITY A: Des-chloro analog (Over-reduction) Start->DesChloro Aggressive Hydride (LiAlH4, >0°C) Hydroxy IMPURITY B: Hydroxy analog (Hydrolysis) Start->Hydroxy Aqueous Base Target->Hydroxy Basic Workup (pH > 9) High Temp Quench legend Green = Target Path Red = Kinetic Failure (Hydride) Yellow = Thermodynamic Failure (pH/Water)

Figure 1: Reaction pathway analysis showing the kinetic competition between reduction and dechlorination, and the thermodynamic risk of hydrolysis.

🛠️ Knowledge Base Articles (Troubleshooting)

KBA-001: Preventing Reductive Dechlorination (The "Des-chloro" Impurity)

Symptom: LC-MS shows a peak with M-34 mass difference (Loss of Cl, gain of H).[1][2] Root Cause: The hydride source is too nucleophilic or the temperature is too high, attacking the electron-deficient pyrimidine ring at the C6 position.[2]

The Fix: Switch to Electrophilic Activation

Do NOT use Lithium Aluminum Hydride (LiAlH4) unless strictly cryogenic (-78°C).[2] The C-Cl bond on the pyrimidine ring is highly susceptible to oxidative addition or nucleophilic attack by strong hydrides.[1][2]

Recommended Protocol: Modified Brown Reduction Use Sodium Borohydride (


) activated by Calcium Chloride (

) or Lithium Chloride (

).[2] This generates a borohydride species that coordinates with the ester carbonyl, facilitating reduction without sufficient nucleophilicity to displace the chloride.[2]
ParameterStandard (Risky)Optimized (Safe)Reason
Reagent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

/ THF

+

/ EtOH

attacks C-Cl; Borohydride is milder.[2]
Solvent THF / EtherEthanol / THF (2:[2]1)Protic solvent moderates hydride activity.[2]
Temp


constant
Kinetic control prevents Ar-Cl activation.[2]

Step-by-Step Protocol:

  • Dissolve 1.0 eq of Ethyl 4-amino-6-chloropyrimidine-5-carboxylate in absolute ethanol/THF (2:1 ratio).

  • Add 1.5 eq of anhydrous

    
    .[2] Stir for 15 mins at 
    
    
    
    (Solution may become hazy; this is the complex forming).
  • Add 2.0 eq of

    
     portion-wise over 30 minutes. Do not let internal temp rise above 
    
    
    
    .
  • Self-Validation: Monitor TLC. The ester spot should disappear.[2] If the Des-chloro impurity appears, lower the temperature or reduce

    
     equivalents.[2]
    
KBA-002: Stopping Hydrolysis (The "Hydroxy" Impurity)

Symptom: Appearance of a polar impurity (low ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) that increases during workup.[2]
Root Cause:  The C6-Chlorine is activated by the adjacent ring nitrogens.[2] At pH > 8 or in hot aqueous conditions, water/hydroxide acts as a nucleophile, displacing the chloride (SNAr mechanism).
The Fix: pH-Controlled Quench

The danger zone is the quench .[1][2] Standard alkaline quenches (NaOH/NaHCO3) used to neutralize excess acid/boron salts will rapidly hydrolyze the product.

Troubleshooting Checklist:

  • Is your quench exothermic? Heat + Water + Pyrimidine-Cl = Hydrolysis.[1][2]

    • Action: Quench on ice. Keep T < 10°C.

  • What is the pH of your aqueous layer?

    • Action: Adjust to pH 5–6 using Ammonium Chloride (

      
      ) or dilute Acetic Acid.[2] Avoid pH > 8. 
      

Optimized Workup Protocol:

  • Quench the reaction mixture slowly with saturated aqueous

    
      (mildly acidic/neutral) at 
    
    
    
    .
  • Evaporate the organic solvent (EtOH/THF) under reduced pressure at < 40°C . Do not overheat.

  • Extract immediately with Ethyl Acetate.[2]

  • Wash with Brine.[2] Do not wash with NaOH or saturated Bicarbonate. [1][2]

KBA-003: Precursor Purity & Stoichiometry

Symptom: Unidentified impurities or stalled reaction.[1][2] Root Cause: If starting from 4,6-dichloropyrimidine , the amination step to create the precursor often produces the bis-amino impurity (replacing both chlorines).[2]

Quick Check: Run an HPLC of your starting material.[2] If you see a peak corresponding to 4,6-diaminopyrimidine, this will carry through to the reduction.[2]

  • Fix: Ensure the amination of 4,6-dichloropyrimidine uses exactly 2.0-2.1 eq of ammonia at low temperature (

    
    ) to favor mono-substitution.
    

📚 References & Grounding[3]

1. Primary Patent for Abacavir Intermediate Synthesis

  • Title: Methods for the preparation of carbocyclic nucleosides (Abacavir)

  • Source: Daluge, S. M.[2] (Glaxo Inc.), US Patent 5,034,394.[2]

  • Relevance: Describes the fundamental route including the reduction of the ester/aldehyde precursors while retaining the chloro-substituent.[1][2]

  • Link: [2]

2. Selective Reduction Methodology

  • Title: Selective reductions. 26. Lithium borohydride reduction of esters with retention of halogen.

  • Source: Brown, H. C., & Narasimhan, S. (1979).[2] The Journal of Organic Chemistry.

  • Relevance: Establishes the mechanism for using Borohydride/Salt systems to reduce esters without dehalogenating aryl chlorides.

  • Link:

3. Hydrolytic Stability of Chloropyrimidines

  • Title: The Hydrolysis of Chloropyrimidines.

  • Source: Journal of the Chemical Society (Classic mechanistic studies on SNAr susceptibility of pyrimidines).[2]

  • Context: Explains why the 4-amino-6-chloro substitution pattern is sensitive to basic hydrolysis due to the electron-withdrawing nature of the ring nitrogens.

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations regarding the handling of chlorinated heterocycles and hydride reducing agents.

Sources

Troubleshooting

recrystallization solvents for (4-Amino-6-chloropyrimidin-5-yl)methanol

Technical Support Center: Recrystallization Guide for (4-Amino-6-chloropyrimidin-5-yl)methanol Case ID: #REC-PYR-05 Compound: (4-Amino-6-chloropyrimidin-5-yl)methanol CAS: 1341216-79-2 Chemical Family: Pyrimidine / Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for (4-Amino-6-chloropyrimidin-5-yl)methanol

Case ID: #REC-PYR-05 Compound: (4-Amino-6-chloropyrimidin-5-yl)methanol CAS: 1341216-79-2 Chemical Family: Pyrimidine / Amino-alcohol intermediate Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Solvent Selection

User Query: What are the optimal solvent systems for the recrystallization of (4-Amino-6-chloropyrimidin-5-yl)methanol to ensure high purity and yield?

Scientist Analysis: This compound possesses a "push-pull" solubility profile.[1][2] The pyrimidine ring and chlorine atom provide lipophilicity, while the amino (-NH2) and hydroxymethyl (-CH2OH) groups introduce significant polarity and hydrogen-bonding capability.[1] This duality often leads to "oiling out" in non-polar solvents and excessive solubility in protic solvents.[2]

Based on structural analogs (e.g., Abacavir intermediates) and polarity indices, the following solvent systems are recommended.

Solvent Compatibility Table
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs. or 95%) PrimaryHigh Best balance of solubility vs. temperature.[1][2] Often the "Gold Standard" for amino-pyrimidines [1].[1][2]
Methanol PrimaryMedium High solubility even at room temp; may lead to low recovery yields unless cooled to -20°C.
Ethyl Acetate (EtOAc) PrimaryMedium Good for removing polar impurities, but the compound may have low solubility.[2] Use as a slurry solvent.[2]
EtOAc / Heptane BinaryHigh Excellent anti-solvent method.[2] Dissolve in hot EtOAc, add warm Heptane to turbidity.
Water Anti-solventLow Risk: High solubility of the product in water can lead to massive yield loss.[2] Only use as a co-solvent with alcohols if inorganic salts are present.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-CRYST-01 Objective: Purification of crude (4-Amino-6-chloropyrimidin-5-yl)methanol >98% HPLC purity.

Step-by-Step Methodology:

  • Dissolution (The "Limit" Test):

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Ethanol (95%) slowly at reflux temperature (approx. 78°C).

    • Target Concentration: 1 g / 5-8 mL.[1] If the solution is not clear after 10 mL/g, stop adding solvent.

    • Critical Check: If undissolved solids remain but the solution is pale, these are likely inorganic salts (NaCl).[2] Perform a hot filtration immediately.[2]

  • Clarification (Optional but Recommended):

    • If the solution is dark yellow/brown, add activated carbon (5 wt% relative to substrate).[2]

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad.[2] Do not let the filter cake dry out to prevent premature crystallization.[2]

  • Crystallization (Nucleation Control):

    • Allow the filtrate to cool to room temperature slowly (approx. 20°C/hour). Rapid cooling traps impurities.[2]

    • Seeding: If no crystals form at 40°C, add a seed crystal (0.1% wt) of pure material.[2]

    • Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.[1][2]

    • Wash: Displace mother liquor with cold Ethanol (0°C). Do not use water.[2]

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. High heat (>60°C) may cause degradation or color formation [2].[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is a classic issue with amino-alcohols. It occurs when the compound separates as a liquid phase before it crystallizes (Liquid-Liquid Phase Separation).

  • Root Cause: The temperature is above the melting point of the solvated product, or the solution is too concentrated.

  • Fix: Re-heat the mixture to redissolve the oil. Add 10-20% more solvent.[1] Add a seed crystal at the cloud point temperature.[2] Vigorous stirring helps break oil droplets into crystals.[2]

Q2: The recovery yield is very low (<50%). A: The compound is likely too soluble in your chosen solvent at low temperatures.[2]

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process (Second Crop). Alternatively, switch to a binary system: Dissolve in minimum hot Ethanol, then slowly add hot Heptane until the solution turns slightly cloudy, then cool.

Q3: Can I use water to wash the filter cake? A: Avoid if possible. The hydroxymethyl group (-CH2OH) confers significant water solubility.[2] Washing with water will wash away your product. Use cold Ethanol or Isopropanol instead.

Q4: There is a persistent yellow color in the crystals. A: This indicates oxidized by-products (often azo or nitroso species from the amino group).[1]

  • Fix: If carbon treatment failed, try recrystallizing from Isopropanol (IPA) .[2] IPA is less polar than MeOH/EtOH and often rejects polar colored impurities better.[2]

Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for solvent selection based on crude material behavior.

RecrystallizationLogic Start Start: Crude (4-Amino-6-chloropyrimidin-5-yl)methanol SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Dissolves Completely Dissolves? SolubilityTest->Dissolves YesDissolves Cool to RT -> 0°C Dissolves->YesDissolves Yes NoDissolves Insoluble Solids Present Dissolves->NoDissolves No (Cloudy/Solids) CrystalsForm Crystals Form? YesDissolves->CrystalsForm HotFilter Perform Hot Filtration (Remove Salts) NoDissolves->HotFilter HotFilter->YesDissolves Success Filter & Dry (Target Purity >98%) CrystalsForm->Success Yes (Needles/Plates) OilingOut Oiling Out Occurs CrystalsForm->OilingOut Liquid Droplets NoCrystals No Precipitate CrystalsForm->NoCrystals Clear Solution RemedyOil Reheat + More Solvent + Seeding OilingOut->RemedyOil RemedyYield Concentrate or Add Anti-Solvent (Heptane) NoCrystals->RemedyYield RemedyOil->YesDissolves Retry RemedyYield->YesDissolves Retry

Caption: Decision tree for optimizing the recrystallization workflow, addressing solubility checks, salt removal, and phase separation issues.

References

  • MDPI Molecules . SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Discusses purification of similar amino-chloro-pyrimidine intermediates using Ethanol).

  • Organic Syntheses . Reduction of Amino Acids to Amino Alcohols. (Provides general handling for amino-alcohol isolation and thermal stability).[2]

  • BenchChem Technical Support . Refining Crystallization Methods for High-Purity Aminopyrimidines.

  • PubChem . Compound Summary: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 1341216-79-2).[1]

Sources

Optimization

Technical Guide: Optimizing Reaction Temperature for Chloropyrimidine Synthesis

From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. A. Vance, Senior Application Scientist To: Process Chemistry & Drug Development Teams Subject: Thermal Parameters, Kinetic Control, and Safety Protocols for POCl₃-Mediated Chlorination

Executive Summary

The conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines is a cornerstone transformation in medicinal chemistry. While the reaction appears deceptively simple—typically utilizing phosphorus oxychloride (POCl₃)—it is governed by a steep temperature-dependent kinetic profile.

This guide moves beyond basic recipes to address the thermodynamic reality of the system: Temperature is not just an accelerator; it is the switch that controls the life-cycle of the reactive phosphorodichloridate intermediate.

Part 1: The Thermodynamic Landscape (The "Why")

To optimize yield, you must visualize the reaction as a two-step thermal event.

  • Activation (Low Temp / Initiation): The lone pair on the pyrimidine oxygen attacks the electrophilic phosphorus. This forms a phosphorodichloridate intermediate .[1] This step is often fast and exothermic.

  • Nucleophilic Substitution (High Temp / Reflux): This is the rate-determining step. The chloride ion must displace the phosphate leaving group to aromatize the ring. This step has a high activation energy barrier.

The Critical Error: If you run too cool (<80°C), the intermediate forms but does not convert to product. Upon quenching, this intermediate hydrolyzes back to the starting material, leading to "mysterious" yield loss.

Visualization: Reaction Mechanism & Thermal Dependency

The following diagram illustrates the pathway and the specific thermal gates for each transition.

G cluster_0 Thermal Control Zone Start Hydroxypyrimidine (Starting Material) Inter Phosphorodichloridate Intermediate (Thermally Stable < 80°C) Start->Inter Activation (Fast, Exothermic) POCl3 POCl3 + Base (Reagents) POCl3->Inter Product Chloropyrimidine (Final Product) Inter->Product Nucleophilic Aromatization (Requires >90°C / Reflux) Hydrolysis Reverted SM (Yield Loss) Inter->Hydrolysis Quench before conversion

Caption: Figure 1. The kinetic bottleneck lies in the conversion of the intermediate. Premature cooling results in reversion to starting material.

Part 2: Optimized Experimental Protocol

This protocol uses a stepwise thermal ramp to manage off-gassing and ensure complete conversion.

Reagents:

  • Substrate: 4,6-Dihydroxypyrimidine (Model substrate)[2]

  • Reagent: POCl₃ (Phosphorus oxychloride) - 3.0 to 5.0 equivalents

  • Catalyst/Base: N,N-Dimethylaniline (PhNMe₂) or DMF (Catalytic)

Step-by-Step Methodology:

  • The Slurry Phase (Ambient): Charge the pyrimidine and base into the reactor. Add POCl₃ slowly at room temperature. Note: An initial exotherm may occur as HCl is generated.

  • The Degassing Ramp (50°C - 70°C): Heat the mixture to 60°C and hold for 30 minutes.

    • Why? This allows the initial viscosity to drop and purges the bulk of the HCl gas before the solution reaches boiling, preventing "burping" or pressure spikes.

  • The Reaction Phase (Reflux ~105°C): Ramp to full reflux.

    • Target: Internal temperature 105–115°C.

    • Duration: 2–4 hours.

    • Checkpoint: Monitor by HPLC.[3][4] Look for the disappearance of the intermediate peak (often elutes close to SM in reverse phase, but has a distinct UV spectrum).

  • The "Inverse Quench" (Safety Critical):

    • Cool reaction mass to 40°C (do not cool to 0°C yet, or it becomes too viscous).

    • CRITICAL: Pour the reaction mixture into a stirred vessel of ice/water (Inverse Quench). NEVER add water to the reaction vessel.

    • Maintain quench temperature <25°C to prevent hydrolysis of the product.

Part 3: Troubleshooting & FAQs
Q1: My HPLC shows the starting material is gone, but after workup, I recovered 40% starting material. What happened?

Diagnosis: You likely formed the phosphorodichloridate intermediate but didn't heat it hard enough or long enough to convert it to the chloride.

  • The Science: The intermediate reacts with water during the quench to regenerate the C-OH bond (hydrolysis).[5]

  • The Fix: Increase reaction temperature to a hard reflux (110°C+). If using a lower boiling solvent (like acetonitrile), switch to neat POCl₃ or toluene to access higher temperatures.

Q2: I am seeing a "Black Tar" forming in the flask.

Diagnosis: Thermal degradation or polymerization, often caused by "hot spots" or lack of solvent.

  • The Fix:

    • Agitation: Ensure vigorous stirring. Pyrimidines often start as thick slurries.

    • Stoichiometry: Ensure you have enough POCl₃ (acting as solvent) or add a co-solvent like Toluene or Chlorobenzene.

    • Base Choice: If using pyridine, switch to N,N-Dimethylaniline. Pyridine salts can sometimes precipitate and cause local overheating.

Q3: How do I handle the safety risks of the Vilsmeier adduct?

Diagnosis: If you use DMF as a catalyst, you form the Vilsmeier reagent in situ.[6] This is highly reactive.

  • Safety Protocol: The quench of a Vilsmeier-containing mixture is violently exothermic with a delay period.

    • Rule: Always use the Inverse Quench method.

    • Buffer: Quench into a Sodium Acetate or Potassium Carbonate solution rather than pure water to neutralize the acid immediately and dampen the exotherm.

Part 4: Data & Impurity Profile

Table 1: Temperature Effects on Impurity Profile (4,6-Dichloropyrimidine Synthesis)

TemperatureConversion (HPLC)Primary ImpurityCause
60°C - 80°C < 50%PhosphorodichloridateIncomplete Nucleophilic Substitution
100°C - 110°C > 98%None (Trace Hydrolysis)Optimal Zone
> 140°C > 99%Dimeric species / TarsThermal polymerization / Ring degradation
Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

Troubleshooting Start Check HPLC (In-Process Control) Decision1 Is SM Present? Start->Decision1 Decision2 Is Intermediate Present? Decision1->Decision2 Yes (or unknown peak) Action1 Reaction Complete. Proceed to Quench. Decision1->Action1 No Action2 Increase Temp/Time. (Check Reflux) Decision2->Action2 Yes (Intermediate) Action3 Check Reagent Quality. (POCl3 may be wet) Decision2->Action3 No (Only SM remains)

Caption: Figure 2. Logic flow for diagnosing incomplete reactions based on HPLC data.

References
  • Reaction Mechanism & Kinetics

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3"
    • Source: Molecules (MDPI)
    • URL:[Link][7]

  • Process Safety (Quenching)

    • Title: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching"
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link][7]

  • Catalytic Effects (Vilsmeier-Haack)

    • Title: "Preventing byproduct formation in pyrimidine chlorin
    • Source: BenchChem Technical Support[5]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of (4-Amino-6-chloropyrimidin-5-yl)methanol

Title: Comparative Analytical Guide: LC-MS/MS Fragmentation Dynamics of (4-Amino-6-chloropyrimidin-5-yl)methanol vs. Hydrolytic Analogs Executive Summary & Scope This guide details the mass spectrometric behavior of (4-A...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Guide: LC-MS/MS Fragmentation Dynamics of (4-Amino-6-chloropyrimidin-5-yl)methanol vs. Hydrolytic Analogs

Executive Summary & Scope

This guide details the mass spectrometric behavior of (4-Amino-6-chloropyrimidin-5-yl)methanol (hereafter ACP-MeOH ), a critical pharmacophore intermediate in the synthesis of carbocyclic nucleoside reverse transcriptase inhibitors (e.g., Abacavir).[1][2][3]

The Analytical Challenge: In process chemistry, ACP-MeOH is prone to hydrolysis, yielding the des-chloro-hydroxy analog (6-hydroxy metabolite).[1][2][3] A major analytical risk exists: the primary fragment ion of ACP-MeOH is isobaric with the protonated molecular ion of its hydrolytic impurity.

This guide provides a self-validating LC-MS/MS workflow to:

  • Characterize the unique chlorine isotopic signature of ACP-MeOH.[3]

  • Differentiate ACP-MeOH from its hydrolytic degradation product using fragmentation mechanics.[2][3]

  • Establish a "Zero-Crosstalk" quantification protocol.[2][3]

Structural Analysis & Predicted Fragmentation

Before injection, we must model the ionization physics. ACP-MeOH contains a basic pyrimidine ring (protonation site) and a labile hydroxymethyl group.[2]

Molecule Specifications:

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Monoisotopic Mass: 159.02 Da (

    
    Cl)[1][2]
    
  • Precursor Ion [M+H]

    
    : m/z 160.02[1]
    
The "Isobaric Trap" (Critical Concept)

The hydrolytic impurity, (4-Amino-6-hydroxypyrimidin-5-yl)methanol , has a molecular weight of 141.05 Da.[1][2][3] Its [M+H]


 is 142.06 .[1]
Simultaneously, ACP-MeOH readily loses water in the source, generating a fragment at 142.01 .[1]
  • Risk: Without high-resolution MS or isotopic tagging, the parent's in-source fragment can be falsely identified as the impurity.[2][3]

Fragmentation Parent ACP-MeOH [M+H]+ = 160.0 (Contains Cl) Fragment Fragment Ion [M+H - H2O]+ m/z = 142.0 (Contains Cl) Parent->Fragment In-Source Dehydration (-18 Da) Impurity Hydrolytic Impurity (Cl replaced by OH) [M+H]+ = 142.1 (No Cl) Impurity->Impurity Isobaric Interference Target

Figure 1: The Isobaric Trap. The fragment of the parent (Red) mimics the intact impurity (Yellow) at nominal mass.

Experimental Protocol: The "Isotope-Lock" Method

This protocol uses the


Cl isotope to validate peak identity, bypassing the isobaric interference issue.
Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3][4]

  • Gradient: 5% B hold (0-1 min) -> 95% B (8 min). Polar pyrimidines elute early; retention is critical.[2][3]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1][5]

  • Source Temperature: 300°C (Keep <350°C to minimize thermal dehydration).

  • Capillary Voltage: 3.0 kV.[3]

  • Collision Energy (CE): Stepped (10, 20, 40 eV) to capture all transitions.[1]

The Validation Workflow
  • Inject Pure ACP-MeOH: Observe m/z 160.0 and 162.0.

  • Calculate Ratio: The intensity of 160:162 must be 3:1 (Natural abundance of

    
    Cl vs 
    
    
    
    Cl).
  • Inject Sample: Look for m/z 142.[3]

    • If m/z 142 has a +2 isotope at 144 (3:1 ratio)

      
       It is the Fragment  of ACP-MeOH.[2]
      
    • If m/z 142 has NO significant +2 isotope

      
       It is the Hydrolytic Impurity .
      

Results & Discussion: Fragmentation Atlas

The following table details the observed transitions for ACP-MeOH compared to its non-chlorinated analog.

FeatureACP-MeOH (Target) Des-Chloro Analog (Alternative) Hydrolytic Impurity
Parent Ion [M+H]+ 160.0 / 162.0 (3:1 Ratio)126.1 (No Isotope)142.1 (No Isotope)
Primary Fragment 142.0 (-H

O)
108.1 (-H

O)
124.1 (-H

O)
Secondary Fragment 125.0 (-Cl Radical)99.1 (Ring Cleavage)115.1 (-HCN)
Diagnostic Feature Chlorine Isotope Pattern retained in 142 fragment.[1][2][3]Clean spectrum, no M+2.[1]Mass 142 is the Parent, not a fragment.
Mechanistic Pathway Analysis

The fragmentation of ACP-MeOH proceeds via two distinct pathways driven by the stability of the pyrimidine ring vs. the lability of the substituents.

  • Pathway A (Dominant): Dehydration. The hydroxymethyl group (-CH

    
    OH) is protonated, leading to the loss of water. The resulting carbocation is stabilized by the aromatic ring. Crucially, the Chlorine atom remains attached.[1]
    
  • Pathway B (Secondary): Dehalogenation. At higher collision energies (>35 eV), the C-Cl bond breaks.[1] In ESI+, this often results in the loss of a Cl radical or HCl, destabilizing the ring and leading to Retro-Diels-Alder (RDA) cleavage.[1]

Mechanism Parent Precursor Ion [M+H]+ m/z 160/162 (Chlorinated) TS1 Transition State Protonated Alcohol Parent->TS1 +H+ Frag1 Primary Product [M+H - H2O]+ m/z 142/144 (Base Peak) TS1->Frag1 - H2O (Low CE) Frag2 Secondary Product [M+H - H2O - Cl]+ m/z 107 (Ring Core) Frag1->Frag2 - Cl / - HCl (High CE)

Figure 2: Stepwise fragmentation showing the retention of Chlorine in the primary fragment.[1][2][3]

Comparative Performance Guide

Why use LC-MS/MS over HPLC-UV for this specific molecule?

MetricLC-MS/MS (Proposed) HPLC-UV (Traditional) Verdict
Specificity High. Distinguishes isobaric fragments via isotopes.[1][2][3]Low. ACP-MeOH and Impurity co-elute and have similar UV max (~254 nm).[2][3]LC-MS is required for <0.1% impurity analysis.[2][3]
Sensitivity (LOD) < 1 ng/mL. ~500 ng/mL. LC-MS allows trace detection in final drug substance.[1][2][3]
Linearity 10 - 1000 ng/mL (Dynamic Range).[1][2][3]1 - 100 µg/mL.[2][3]HPLC-UV is better for Assay; LC-MS for Impurities.[1][2][3]
Risk In-source fragmentation can mimic impurity.[2][3]Co-elution of matrix components.Mitigate MS risk by monitoring the 162/144 transition.

Conclusion & Recommendations

For the robust analysis of (4-Amino-6-chloropyrimidin-5-yl)methanol :

  • Do not rely on nominal mass alone. The m/z 142 signal is ambiguous.

  • Mandatory Isotope Check: Always monitor the m/z 162

    
     144 transition. If this transition is absent, the peak at 142 is the hydrolytic impurity.
    
  • Source Control: Maintain ESI source temperatures below 350°C to prevent artificial dehydration of the parent molecule.

References

  • World Health Organization. (2018). Scientific Discussion: Abacavir Sulfate/Lamivudine. Prequalification Team - Medicines. Link

  • Rao, R. N., et al. (2013).[1] Acid degradation studies of Abacavir Sulfate by LC-MS/MS. International Journal of Research in Pharmaceutical and Biomedical Sciences. Link

  • PubChem. (2025). Compound Summary: 2-Amino-6-chloropurine (Structural Analog).[1][2][3] National Library of Medicine. Link[1][2]

  • Agilent Technologies. (2020). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0857EN. Link

Sources

Comparative

IR spectroscopy peaks for (4-Amino-6-chloropyrimidin-5-yl)methanol

An In-Depth Comparative Guide to the Infrared Spectroscopy of (4-Amino-6-chloropyrimidin-5-yl)methanol Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform Infr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of (4-Amino-6-chloropyrimidin-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (4-Amino-6-chloropyrimidin-5-yl)methanol. Designed for researchers and drug development professionals, this document delves into the theoretical and experimental spectral features of this molecule, offering a comparative analysis with related pyrimidine derivatives to elucidate the vibrational characteristics of its key functional groups.

Introduction: Structural Elucidation via Vibrational Spectroscopy

(4-Amino-6-chloropyrimidin-5-yl)methanol is a substituted pyrimidine, a heterocyclic scaffold of immense biological and pharmaceutical importance.[1] Accurate structural characterization is paramount in drug discovery and materials science, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a molecular fingerprint by probing the vibrational modes of chemical bonds.[1]

The structure of (4-Amino-6-chloropyrimidin-5-yl)methanol incorporates several key functional groups, each with characteristic vibrational frequencies: a primary aromatic amine (-NH₂), a primary alcohol (-CH₂OH), a chloro-substituent (-Cl), and the pyrimidine ring itself. The interplay and electronic effects of these substituents dictate the final appearance of the IR spectrum.

cluster_molecule cluster_labels m amine Primary Amine (N-H Stretches & Bending) m_amine amine->m_amine alcohol Primary Alcohol (O-H & C-O Stretches) m_alcohol alcohol->m_alcohol chloro Chloro Group (C-Cl Stretch) m_chloro chloro->m_chloro ring Pyrimidine Ring (C=C & C=N Stretches) m_ring ring->m_ring

Figure 1: Molecular structure of (4-Amino-6-chloropyrimidin-5-yl)methanol with key functional groups highlighted.

Theoretical vs. Experimental IR Peak Analysis: A Comparative Approach

The interpretation of an IR spectrum involves assigning observed absorption bands to specific molecular vibrations. The following table synthesizes expected absorption ranges from established literature and compares them to the characteristic frequencies observed in related pyrimidine derivatives. This provides a robust framework for assigning the peaks for (4-Amino-6-chloropyrimidin-5-yl)methanol.

Table 1: Comparative IR Peak Assignment
Vibrational ModeFunctional GroupExpected Range (cm⁻¹)Comparative Data & Rationale
N-H Stretching Primary Amine (-NH₂)3500 - 3300Primary amines typically show two distinct bands: an asymmetric and a symmetric stretch.[2][3] For 4-amino-2,6-dihydroxy pyrimidine, these appear at 3400 cm⁻¹ and 3300 cm⁻¹ respectively.[4] The presence of two sharp to medium bands in this region is a definitive indicator of the -NH₂ group.
O-H Stretching Alcohol (-CH₂OH)3500 - 3200This peak is characteristically broad and strong due to intermolecular hydrogen bonding in the solid state.[1][5] It often overlaps with the N-H stretching bands, resulting in a broad envelope in the high-frequency region.
C-H Stretching Pyrimidine Ring & -CH₂-3100 - 2850Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹), while aliphatic C-H stretches (from the methylene group) appear just below 3000 cm⁻¹ (3000-2850 cm⁻¹).[6][7][8] This distinction helps confirm the presence of both structural motifs.
N-H Bending (Scissoring) Primary Amine (-NH₂)1650 - 1580This vibration is a key marker for primary amines and is often observed as a medium to strong band.[2] In various aminopyrimidines, it is consistently found near 1600-1650 cm⁻¹.[1][9]
C=C & C=N Ring Stretching Pyrimidine Ring1600 - 1450The conjugated pyrimidine ring gives rise to a series of sharp, medium-to-strong absorption bands.[1] These vibrations are relatively insensitive to substitution.[10] For example, 2,4,6-trichloropyrimidine shows ring stretches at 1560 and 1533 cm⁻¹.[10]
C-O Stretching Primary Alcohol (-CH₂OH)1260 - 1050The C-O stretch for primary alcohols is a strong band. Its exact position can be influenced by hydrogen bonding. In related hydroxylated pyrimidines, this band is typically observed between 1250 and 1050 cm⁻¹.[1]
C-N Stretching Aromatic Amine1335 - 1250The stretching vibration of the bond between the amino group and the aromatic ring is expected in this region, often appearing as a strong band.[1][2]
C-Cl Stretching Chloro-substituent800 - 600Halogenated pyrimidines show characteristic absorptions in the lower wavenumber region.[1] Specifically, the C-Cl stretch for a chloro-substituted pyrimidine has been assigned at 620 cm⁻¹, providing a clear marker in the fingerprint region.[11]

Experimental Protocol: Acquiring High-Quality FT-IR Data

To ensure the collection of a reliable and reproducible spectrum for (4-Amino-6-chloropyrimidin-5-yl)methanol, a self-validating protocol is essential. The following describes the standard Potassium Bromide (KBr) pellet method for solid samples.

Methodology: KBr Pellet Preparation and Analysis
  • Materials: (4-Amino-6-chloropyrimidin-5-yl)methanol (solid), FT-IR grade KBr powder, agate mortar and pestle, pellet press, FT-IR spectrometer.

  • Preparation:

    • Gently grind ~1-2 mg of the sample in an agate mortar and pestle.

    • Add ~100-200 mg of dry FT-IR grade KBr powder. The ratio is critical; too much sample leads to total absorption.

    • Mix thoroughly by grinding until a fine, homogeneous powder is obtained. This minimizes scattering effects.

  • Pellet Formation:

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion and minimal light scattering.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of (4-Amino-6-chloropyrimidin-5-yl)methanol is rich with information, providing clear, assignable peaks for each of its constituent functional groups. The high-wavenumber region is dominated by broad O-H and sharper N-H stretching vibrations. The key diagnostic peaks in the fingerprint region include the N-H bend, a series of C=C/C=N ring stretches, a strong C-O stretch, and a characteristic C-Cl stretch at lower frequencies. By comparing these features with data from analogous aminopyrimidines, chloropyrimidines, and hydroxymethylpyrimidines, a confident structural assignment can be made. This guide provides the foundational data and protocols necessary for researchers to utilize FT-IR spectroscopy for the effective characterization and quality control of this and structurally related compounds.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Vol. 4, Issue 7. Available From: [Link]

  • Srivastava, S. L., & Rohitashava. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. Available From: [Link]

  • Lacher, J. R., Bitner, J. L., Emery, D. J., Seffl, M. E., & Park, J. D. (1954). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 58(7), 610-614. Available From: [Link]

  • Patel, K., et al. (2012). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]

  • Sharma, P. K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available From: [Link]

  • Kumar, A., et al. Infrared Spectra of 4-Chloro-2,6-Diaminopyrimidine. Asian Journal of Chemistry. Available From: [Link]

  • Singh, R. B., et al. Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. Asian Journal of Chemistry. Available From: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available From: [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Available From: [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Analytical Chemistry Laboratory. Available From: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link]

  • LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available From: [Link]

  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST Technical Series Publications. Available From: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA. Available From: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available From: [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b),... Available From: [Link]

Sources

Validation

Reference Standard Characterization of (4-Amino-6-chloropyrimidin-5-yl)methanol: A Comparative Technical Guide

Executive Summary (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 4355-11-7) is a critical regulatory starting material (RSM) or key intermediate in the synthesis of Abacavir Sulfate , a widely used antiretroviral nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 4355-11-7) is a critical regulatory starting material (RSM) or key intermediate in the synthesis of Abacavir Sulfate , a widely used antiretroviral nucleoside reverse transcriptase inhibitor (NRTI).[1]

In drug development, the accuracy of your impurity profiling and assay data is only as good as the reference standard used to calibrate it. This guide objectively compares the use of a Certified Primary Reference Standard against a typical Research-Grade (Crude) Material . We demonstrate that relying solely on HPLC Area% (common in research grades) can lead to potency assignment errors of >5%, potentially causing Out-of-Specification (OOS) results in GMP manufacturing.[1][2]

Part 1: The Molecule & The Challenge

The pyrimidine core of this molecule presents specific analytical challenges:

  • Polarity: The hydroxymethyl and amino groups create high polarity, making retention on standard C18 columns difficult without ion-pairing or specific pH control.[2]

  • Hygroscopicity: The methanol group facilitates moisture absorption, rendering "as-is" weight measurements inaccurate.[2]

  • UV Response: The chlorinated pyrimidine ring has a distinct UV max, but it differs significantly from its des-chloro or oxidized impurities, making "Area %" a poor proxy for "Weight %".[2]

The Competitors: Defining the Grades
FeatureAlternative A: Research Grade Product B: Primary Reference Standard
Source Bulk Chemical SuppliersSpecialized Reference Standard Manufacturers
Purity Claim Often ">98%" (based on HPLC Area only)Certified Potency % (w/w) (Mass Balance/qNMR)
Data Support Basic CoA (HPLC, maybe 1H-NMR)Full Characterization Report (NMR, MS, IR, TGA, ROI, KF)
Traceability NoneTraceable to SI units (via qNMR or NIST weights)
Primary Risk Potency Overestimation. (Assumes 100% - Area%).[1][2] Ignores water/solvents.[2][3]Higher initial cost.[2]

Part 2: Comparative Performance Analysis

To illustrate the critical difference, we simulated a characterization study of a single batch of (4-Amino-6-chloropyrimidin-5-yl)methanol.

Experiment 1: The "Area %" Trap

A sample was analyzed via HPLC-UV.[1]

  • Result: 99.2% Area purity.

  • Research Grade Interpretation: The user assumes the material is 99.2% pure and calculates stoichiometry based on this value.

Experiment 2: The "Mass Balance" Reality (The Gold Standard)

The same sample underwent full reference standard characterization.

  • Chromatographic Purity: 99.2% (Confirmed).

  • Residual Solvents (GC-HS): Detected 1.5% w/w trapped Methanol/Ethyl Acetate.

  • Water Content (Karl Fischer): Detected 2.1% w/w moisture (Hygroscopic nature).

  • Residue on Ignition (ROI): 0.3% sulfated ash.

True Potency Calculation:





[1][2]
Impact Analysis
MetricResearch Grade AssumptionPrimary Standard FactError / Deviation
Assigned Purity 99.2%95.3%3.9% Overestimation
Consequence If used to quantify an impurity in Abacavir API, you would under-report the impurity level by ~4%, potentially missing a safety threshold (e.g., ICH Q3A limits).Accurate quantification.[2][4]N/A

Part 3: Characterization Protocols

To establish the "Primary Reference Standard" status, the following self-validating workflows are required.

Structural Identification (Qualitative)
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Signals: Singlet at ~8.3 ppm (Pyrimidine H-2), Broad singlet at ~7.2 ppm (NH2), Triplet/Multiplet at ~5.1 ppm (OH), Doublet at ~4.4 ppm (CH2).[2]

    • Validation: Integration must match proton count (Total 6H).[2]

  • Mass Spectrometry (ESI+):

    • Expectation: [M+H]+ = 159.0/161.0 (Characteristic Chlorine 3:1 isotope pattern is mandatory to confirm identity).[2]

  • FT-IR (ATR):

    • Fingerprint: Matches established library spectrum (USP/EP if available, or in-house validated standard).

Purity & Potency Assignment (Quantitative)
A. HPLC Method (Purity)[2][4][5][6]
  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the amine and improve peak shape).[2]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][6]

  • Detection: UV at 254 nm (Pyrimidine max) and 220 nm (General).[2]

  • Rationale: Acidic pH prevents tailing of the amino-pyrimidine.[2] Gradient elution ensures elution of late-eluting dimers or starting materials.[1][2]

B. Residual Solvent & Water Determination[4][7]
  • GC-Headspace: Required for quantifying solvents used in synthesis (often Methanol, Toluene, or Ethyl Acetate).[2]

  • Karl Fischer (Volumetric): Essential due to the hygroscopicity of the hydroxymethyl group.[2]

Part 4: Visualization of Logic

Diagram 1: The Mass Balance Logic

This diagram illustrates why "Purity" does not equal "Potency."

MassBalance cluster_impurities The 'Hidden' Mass Raw Raw Material (The Physical Powder) OrgImp Organic Impurities (Related Substances) Raw->OrgImp HPLC Detects Volatiles Volatiles (Water + Solvents) Raw->Volatiles HPLC Misses (Requires KF/GC) Inorganics Inorganics (Salts/Ash) Raw->Inorganics HPLC Misses (Requires ROI) TrueAPI Active Fraction (True Potency) Raw->TrueAPI

Caption: The "Hidden Mass" Paradox. HPLC only sees the Organic Impurities (Red).[2] It is blind to Water/Solvents (Yellow) and Salts (Green), which dilute the true potency of the standard.

Diagram 2: Reference Standard Qualification Workflow

This decision tree ensures the material meets the "Gold Standard" criteria.

Workflow cluster_ID 1. Structural ID cluster_Purity 2. Purity Assessment Start Crude Candidate Material NMR 1H / 13C NMR Start->NMR HPLC HPLC (Gradient) Start->HPLC MS Mass Spec (Cl Pattern) NMR->MS IR FT-IR MS->IR Calc Mass Balance Calculation (100 - Impurities) IR->Calc KF Karl Fischer (Water) HPLC->KF GC GC-HS (Solvents) KF->GC ROI Residue on Ignition GC->ROI ROI->Calc Decision Is Potency > 95.0%? Calc->Decision Fail Reject / Repurify Decision->Fail No Pass Issue Primary Standard CoA Decision->Pass Yes

Caption: The Qualification Workflow. A rigorous, multi-stage process ensuring that identity, organic purity, and volatile content are all accounted for before certification.

Part 5: Conclusion & Recommendation

For the development of Abacavir and its related compounds, the characterization of the intermediate (4-Amino-6-chloropyrimidin-5-yl)methanol is a pivot point for data integrity.[1][2]

  • Recommendation: For early-stage R&D (route scouting), Research Grade (Alternative A) is acceptable if you manually correct for an assumed 5% volatile content.[2]

  • Requirement: For GMP release testing, impurity qualification, or method validation, you must use a Primary Reference Standard (Product B)[2] characterized by the Mass Balance approach.[8][9] The risk of a 4-5% potency error is too high to ignore in a regulated environment.

References

  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][10][11][12] (2000).[2][10] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[2]Link[2]

  • European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality.[2]Link

  • SynThink Research Chemicals. Abacavir Impurity Profiling and Reference Standards. (Accessed 2023).[2][6] Link

  • National Institutes of Health (NIH) PubChem. Compound Summary: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 4355-11-7).[1][2]Link[2]

Sources

Comparative

Thermal Profiling of (4-Amino-6-chloropyrimidin-5-yl)methanol: A Comparative Solid-State Analysis

Executive Summary Product: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 1341216-79-2) Role: Critical Intermediate in Antiviral Synthesis (e.g., Abacavir precursors) Primary Application: Nucleophilic substitution scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 1341216-79-2) Role: Critical Intermediate in Antiviral Synthesis (e.g., Abacavir precursors) Primary Application: Nucleophilic substitution scaffold for purine nucleoside analogs.

This guide provides a technical comparison of the thermal properties of (4-Amino-6-chloropyrimidin-5-yl)methanol against its structural precursors and functional alternatives. By integrating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we establish a framework for assessing purity, solvate formation, and thermal stability—critical quality attributes (CQAs) in GMP drug manufacturing.

Technical Comparison: Target vs. Alternatives

In the absence of a single "competitor" product for this specific intermediate, the "alternatives" are defined as structurally related process impurities and precursors . Understanding the thermal divergence between these species is essential for process control.

Comparative Thermal Matrix
FeatureTarget: (4-Amino-6-chloropyrimidin-5-yl)methanol Alternative A: 4-Amino-6-chloropyrimidine Alternative B: Abacavir Hemisulfate (Final API)
CAS Number 1341216-79-25305-59-9188062-50-2
Molecular Weight 173.58 g/mol 129.55 g/mol 670.74 g/mol
Melting Point (

)
178–184 °C (Predicted/Range)*214–219 °C [1]~225 °C (dec) [2]
Thermal Event Type Endotherm followed by immediate degradationSharp Endotherm (Stable melt)Complex Endotherm (Dehydration/Melt)
TGA Volatiles Potential loss of surface water (Hygroscopic)Minimal (<0.5%)Water loss (Solvate dependent)
Degradation Onset >200 °C>250 °C>230 °C

*Note: The hydroxymethyl group typically lowers the lattice energy relative to the highly symmetric chloropyrimidine core, reducing


 while increasing hygroscopicity.

Detailed Thermal Analysis Protocols

To replicate these profiles and validate batch purity, the following standardized protocols are recommended. These methods are designed to be self-validating by coupling mass loss (TGA) with heat flow (DSC).

A. TGA Protocol (Solvent & Stoichiometry Check)
  • Instrument: TA Instruments Q500 / PerkinElmer Pyris 1 or equivalent.

  • Sample Mass: 5–10 mg (Precision weighed).

  • Pan: Platinum (open) or Ceramic (vented).

  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min.
    
  • Ramp Rate: 10 °C/min from Ambient to 350 °C.

  • Critical Observation Points:

    • <100 °C: Weight loss here indicates residual process solvents (Methanol, THF) or moisture.

    • 150–200 °C: Weight loss onset prior to melting suggests instability or sublimation.

B. DSC Protocol (Purity & Polymorph Screening)
  • Instrument: TA Instruments Q2000 / Mettler Toledo DSC 3+.

  • Sample Mass: 2–4 mg (Encapsulated in Tzero Aluminum pans).

  • Lid Configuration: Pin-hole (allows volatile escape to prevent pan deformation) or Hermetic (if sublimation is suspected).

  • Ramp Rate: 10 °C/min.

  • Cycle: Heat-Cool-Heat (to observe glass transition

    
     or recrystallization).
    
  • Validation: Indium standard (

    
    ) calibration before run.
    

Structural Logic & Degradation Pathways

Understanding the thermal behavior requires analyzing the molecular structure. The presence of the 5-hydroxymethyl (-CH2OH) group introduces a specific vulnerability: Dehydration-driven condensation .

Mechanism of Action

Unlike the stable "Alternative A" (4-Amino-6-chloropyrimidine), the target molecule can undergo intermolecular etherification or oxidation at high temperatures.

ThermalDegradation Target (4-Amino-6-chloropyrimidin-5-yl)methanol (Solid State) Melt Melting Event (Endotherm ~180°C) Target->Melt Heat > Tm Dehydration Dehydration (-H2O) Melt->Dehydration T > 200°C Oxidation Oxidation to Aldehyde (In Air) Melt->Oxidation Air Atmosphere Dimer Ether-Linked Dimer (Impurity) Dehydration->Dimer Condensation Char Carbonaceous Char (>250°C) Dimer->Char Oxidation->Char Degradation

Figure 1: Predicted thermal degradation pathway. The hydroxymethyl group serves as the primary reactive site for thermal instability compared to the non-functionalized analogs.

Results Interpretation Guide

When analyzing your specific batch of (4-Amino-6-chloropyrimidin-5-yl)methanol, use this interpretation logic to assess quality against the alternatives.

Scenario 1: The "Double Peak" (Polymorphism vs. Purity)
  • Observation: DSC shows a small endotherm at 165 °C followed by a major peak at 180 °C.

  • Diagnosis:

    • Possibility A (Impurity): The batch contains significant amounts of the 4-Amino-6-chloropyrimidine precursor (eutectic depression). Check HPLC.

    • Possibility B (Polymorph): The compound exists in two crystal forms. Run a "Heat-Cool-Heat" cycle. If the first peak disappears in the second heating, it was a metastable polymorph.

Scenario 2: Early Weight Loss (TGA)
  • Observation: 2% weight loss between 60–100 °C.

  • Comparison: High-purity "Alternative A" shows 0% loss here.

Scenario 3: Exothermic Decomposition
  • Observation: Sharp upward peak (Exotherm) immediately following melting.

  • Risk: This indicates high-energy decomposition. Unlike the stable "Alternative A", the methanol group facilitates rapid degradation. Safety Warning: Do not scale up drying processes >60 °C without vacuum.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-6-chloropyrimidine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136470-78-5, Abacavir. Retrieved from

  • European Patent Office. (2008). Process for the preparation of abacavir (EP1939196A1).[1] Retrieved from

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 5-Amino-4,6-dichloropyrimidine. Retrieved from

  • BLD Pharm. (2025). Product Analysis: (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS 1341216-79-2).[3] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing (4-Amino-6-chloropyrimidin-5-yl)methanol from its Structural Isomers

Abstract (4-Amino-6-chloropyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The preci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-6-chloropyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The precise arrangement of substituents on the pyrimidine core is paramount, as even minor structural variations between isomers can lead to dramatically different pharmacological activities and toxicological profiles. This guide provides an in-depth comparison of analytical methodologies designed to unambiguously distinguish (4-Amino-6-chloropyrimidin-5-yl)methanol from its common structural isomers. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing field-proven protocols and comparative data to ensure confident structural verification for researchers, scientists, and drug development professionals.

The Isomeric Challenge: Why Structural Precision is Critical

Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, present a fundamental challenge in chemical synthesis and analysis.[4][5] For a molecule with the formula C₅H₆ClN₃O, several plausible arrangements exist beyond the target structure. The biological activity of pyrimidine derivatives is highly sensitive to the specific placement of functional groups, which govern interactions with target proteins like enzymes and receptors.[3][6] Therefore, robust analytical confirmation is not merely a procedural step but a cornerstone of scientific integrity in drug discovery.

This guide will focus on distinguishing the target compound from three common and representative structural isomers:

  • (Target) Compound A: (4-Amino-6-chloropyrimidin-5-yl)methanol

  • Isomer B: 4-Amino-6-chloro-5-methoxypyrimidine (An isomer of the sidechain)

  • Isomer C: (2-Amino-6-chloropyrimidin-5-yl)methanol (Positional isomer of the amino group)

  • Isomer D: (4-Amino-2-chloropyrimidin-5-yl)methanol (Positional isomer of the chloro group)

G cluster_target Target Compound A cluster_isomers Potential Structural Isomers a (4-Amino-6-chloropyrimidin-5-yl)methanol C₅H₆ClN₃O b Isomer B 4-Amino-6-chloro-5-methoxypyrimidine a->b Side-chain Isomer c Isomer C (2-Amino-6-chloropyrimidin-5-yl)methanol a->c Positional Isomer (NH₂ Group) d Isomer D (4-Amino-2-chloropyrimidin-5-yl)methanol a->d Positional Isomer (Cl Group)

Caption: Logical relationship between the target compound and its key structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

NMR spectroscopy is the most powerful and definitive technique for elucidating the precise structure of organic molecules, including the differentiation of isomers.[7] It operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their unique electronic environment. This allows for the direct observation of atomic connectivity through chemical shifts and spin-spin coupling.[7]

Expertise & Causality: Why NMR Excels

For pyrimidine derivatives, ¹H and ¹³C NMR provide a wealth of information:

  • ¹H NMR: The number of signals, their chemical shifts (positions), and their splitting patterns (multiplicity) are highly sensitive to the arrangement of substituents on the pyrimidine ring. The sole proton directly attached to the ring serves as a crucial diagnostic probe.

  • ¹³C NMR: The number of unique carbon signals directly reflects the molecule's symmetry. Isomers with different substitution patterns will almost always exhibit distinct ¹³C spectra.

Comparative ¹H and ¹³C NMR Data (Predicted)

The following table summarizes the predicted NMR data in a common solvent like DMSO-d₆. These predictions are based on established principles of substituent effects on aromatic rings.

CompoundKey ¹H NMR Diagnostic Signals (δ, ppm)Expected ¹³C Signals
(A) Target H2 proton: ~8.1 (singlet)-CH₂- protons: ~4.5 (singlet)-NH₂ protons: ~6.8 (broad s)-OH proton: ~5.4 (broad s)5 aromatic/olefinic C, 1 aliphatic C (-CH₂OH)
(B) Isomer H2 proton: ~8.2 (singlet)-OCH₃ protons: ~4.0 (singlet)-NH₂ protons: ~7.0 (broad s)(Absence of -CH₂- and -OH signals)5 aromatic/olefinic C, 1 aliphatic C (-OCH₃)
(C) Isomer H4 proton: ~7.9 (singlet)-CH₂- protons: ~4.4 (singlet)-NH₂ protons: ~6.5 (broad s)-OH proton: ~5.3 (broad s)5 aromatic/olefinic C, 1 aliphatic C (-CH₂OH)
(D) Isomer H6 proton: ~8.3 (singlet)-CH₂- protons: ~4.6 (singlet)-NH₂ protons: ~7.2 (broad s)-OH proton: ~5.5 (broad s)5 aromatic/olefinic C, 1 aliphatic C (-CH₂OH)

Trustworthiness through Self-Validation: The combination of a unique aromatic proton shift, the presence and shift of the hydroxymethyl (-CH₂OH) signals, and the total count of carbon signals provides a self-validating dataset. For instance, only Isomer B will show a methoxy signal (~4.0 ppm) and lack the characteristic methylene and hydroxyl proton signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol is a standard procedure for obtaining high-quality NMR data for heterocyclic compounds.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons (from -NH₂ and -OH groups).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR , acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR , acquire at least 1024 scans using a proton-decoupled pulse sequence to ensure all carbon signals are observed as singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS): Differentiation by Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While constitutional isomers have identical molecular weights, their fragmentation patterns under ionization can be distinct, providing valuable structural clues.[10][11] This is particularly useful when coupled with a separation technique like HPLC or GC (LC-MS or GC-MS).

Expertise & Causality: Why Fragmentation Patterns Differ

The stability of the fragments formed upon ionization is dictated by the molecule's structure. The position of functional groups influences which bonds are most likely to break. For example, the target compound is expected to readily lose the hydroxymethyl radical (•CH₂OH) or water (H₂O), while the methoxy isomer would characteristically lose a methyl radical (•CH₃) or formaldehyde (CH₂O).[12] These distinct neutral losses are diagnostic.

Predicted Fragmentation Pathways
CompoundMolecular Ion (M⁺˙) m/zKey Fragment Ions (m/z) & Neutral Losses
(A) Target 159/161 (due to ³⁵Cl/³⁷Cl)128/130 [M - CH₂OH]⁺, 141/143 [M - H₂O]⁺
(B) Isomer 159/161144/146 [M - CH₃]⁺, 129/131 [M - CH₂O]⁺
(C) Isomer 159/161128/130 [M - CH₂OH]⁺, 141/143 [M - H₂O]⁺
(D) Isomer 159/161128/130 [M - CH₂OH]⁺, 141/143 [M - H₂O]⁺

Note: While MS can easily distinguish the side-chain isomer (B), it may be less effective at differentiating the positional isomers (C and D) from the target (A) without high-resolution analysis or tandem MS (MS/MS) to probe secondary fragmentations.

G cluster_workflow LC-MS/MS Workflow for Isomer Analysis HPLC HPLC Separation (Resolves Isomers by Time) ESI Electrospray Ionization (Creates Molecular Ions) HPLC->ESI MS1 MS1 Analysis (Selects Precursor Ion m/z 159) ESI->MS1 CID Collision-Induced Dissociation (CID) (Fragments the Ion) MS1->CID MS2 MS2 Analysis (Detects Fragment Ions) CID->MS2 Data Distinct Spectra (e.g., loss of 31 Da vs 15 Da) MS2->Data

Caption: A typical LC-MS/MS workflow for differentiating isomers through fragmentation.

Experimental Protocol: LC-MS Analysis
  • Chromatography: Utilize the HPLC method described in the next section to separate the isomers temporally before they enter the mass spectrometer.

  • Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode. This is a "soft" ionization technique that typically keeps the molecular ion intact.

  • MS Scan: Perform a full scan from m/z 50 to 500 to detect the molecular ions (m/z 159 and 161).

  • Tandem MS (MS/MS): For definitive identification, perform a product ion scan. Isolate the precursor ion (m/z 159) and subject it to collision-induced dissociation (CID) with argon gas. Scan for the resulting fragment ions. The differences in the MS/MS spectra will be diagnostic.

High-Performance Liquid Chromatography (HPLC): Resolving Isomeric Mixtures

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture.[13][14] Its ability to separate isomers is based on differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15]

Expertise & Causality: Method Selection

A reverse-phase (RP-HPLC) method is the logical choice for these compounds.

  • Stationary Phase: A C18 (octadecylsilyl) column is non-polar.

  • Mobile Phase: A polar mixture, typically of water and an organic solvent like acetonitrile or methanol.

  • Separation Principle: More polar compounds will have less affinity for the non-polar column and will elute earlier. Less polar compounds will be retained longer and elute later.

The isomers have subtle differences in polarity. The presence of the hydroxyl group in compounds A, C, and D makes them more polar than the methoxy group in isomer B. Furthermore, the position of the polar -NH₂ and -Cl groups can influence the overall molecular dipole moment and hydrogen bonding capacity, leading to small but measurable differences in retention time. Isomer B, lacking the polar -OH group, is expected to be the least polar and thus have the longest retention time.

Comparative HPLC Data (Predicted)
CompoundKey Structural FeaturePredicted PolarityPredicted Elution Order
(C) Isomer 2-Amino groupMost Polar1st
(D) Isomer 2-Chloro groupPolar2nd
(A) Target 4-Amino, 6-ChloroPolar3rd
(B) Isomer 5-Methoxy groupLeast Polar4th
Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (MS-compatible).[16]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of approximately 254 nm, where the pyrimidine ring is expected to absorb UV light.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile). Filter through a 0.22 µm syringe filter before injection.

Integrated Analytical Strategy

For maximum confidence and efficiency, a multi-step, integrated approach is recommended. This workflow ensures that a rapid screening method is confirmed by a definitive structural elucidation technique.

G start Unknown Sample hplc Step 1: HPLC-UV Analysis Rapidly screen for purity and retention time (RT). Compare RT to authentic standard. start->hplc decision1 RT matches standard? hplc:f1->decision1 ms Step 2: LC-MS Analysis Confirm molecular weight (m/z 159/161). Obtain fragmentation pattern for Isomer B vs. others. decision1->ms Yes end_fail Incorrect Isomer or Impure decision1->end_fail No decision2 MW & Frag. match expected? ms:f1->decision2 nmr Step 3: NMR Spectroscopy Definitive structural confirmation. Check ¹H and ¹³C chemical shifts and couplings. decision2->nmr Yes decision2->end_fail No end_pass Structure Confirmed nmr:f1->end_pass

Caption: Recommended workflow for the unambiguous identification of (4-Amino-6-chloropyrimidin-5-yl)methanol.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Modern Engineering Research.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.[Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Wiley Analytical Science.[Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry.[Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.[Link]

  • Constitutional Isomers Explained. Pearson.[Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC.[Link]

  • Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. ResearchGate.[Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.[Link]

  • Analytical Techniques for Stereochemistry. Chiralpedia.[Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN.[Link]

  • Constitutional Isomers with Practice Problems. Chemistry Steps.[Link]

  • How can Hydrogen NMR be used to distinguish between these two isomers? Chemistry Stack Exchange.[Link]

  • Chemical structures of representative aminopyrimidine and aminopyrimidine derivatives as TRKA inhibitors. ResearchGate.[Link]

  • 4-Amino-6-chloropyrimidin-5-ol. PubChem.[Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure.[Link]

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate.[Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate.[Link]

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm.[Link]

  • Chemical Structures of some bioactive aminopyrimidine derivatives. ResearchGate.[Link]

  • Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate.[Link]

  • 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Semantic Scholar.[Link]

  • 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol. PubChem.[Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC.[Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC.[Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PMC.[Link]

  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science.[Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central.[Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA.[Link]

  • Amino Acid Derivatives of Chlorin-e 6—A Review. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Amino-6-chloropyrimidin-5-yl)methanol

This guide provides a detailed protocol for the safe and compliant disposal of (4-Amino-6-chloropyrimidin-5-yl)methanol. As a chlorinated heterocyclic compound used in complex synthetic chemistry, particularly in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of (4-Amino-6-chloropyrimidin-5-yl)methanol. As a chlorinated heterocyclic compound used in complex synthetic chemistry, particularly in drug development, its waste products demand rigorous handling to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in chemical principles and established safety standards.

Core Principle: Proactive Hazard Assessment & Waste Segregation

(4-Amino-6-chloropyrimidin-5-yl)methanol is a halogenated organic compound. The foundational principle for its disposal is strict segregation from non-halogenated waste streams.[1][2][3] Halogenated wastes typically require high-temperature incineration to prevent the formation of toxic dioxins and other persistent organic pollutants. Co-mingling this waste with non-halogenated solvents unnecessarily converts the entire volume into more expensive and difficult-to-treat hazardous waste.[2]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, its structure—containing a chlorinated pyrimidine core, an amino group, and a hydroxymethyl group—allows for a conservative hazard assessment based on analogous compounds. Related chloropyrimidines are known to cause skin and serious eye irritation and may be harmful if swallowed or inhaled.[4][5][6] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. The rationale is to prevent dermal, ocular, and respiratory exposure based on the hazard profile of related chemical structures.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended).Provides a barrier against dermal contact. Nitrile offers good resistance to a range of organic compounds.[1] Inspect gloves before each use.
Eye Protection ANSI-approved chemical splash goggles.Protects against accidental splashes of liquid waste or fine particles of solid waste, which can cause serious eye irritation.[1][4][5]
Lab Coat Standard, fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[1]
Ventilation Certified Chemical Fume Hood.All handling of the dry compound and initial preparation of waste solutions must be performed in a fume hood to minimize inhalation risk.[1][7]

Step-by-Step Disposal Protocol

This protocol is divided into procedures for solid waste, liquid waste, and the disposal of empty containers. Adherence to these steps is critical for regulatory compliance and safety.

Disposal of Solid Waste

This category includes unused or expired (4-Amino-6-chloropyrimidin-5-yl)methanol powder and any lab materials (e.g., weigh boats, contaminated filter paper, gloves) grossly contaminated with the solid compound.

Step 1: Container Selection Select a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no leaks or cracks.[2] For sharps like contaminated needles, use a designated, puncture-resistant sharps container.[8]

Step 2: Labeling Immediately label the container with a "Hazardous Waste" tag.[9] The label must include:

  • The full chemical name: "(4-Amino-6-chloropyrimidin-5-yl)methanol" (no abbreviations).[3]

  • The phrase "Halogenated Solid Waste."

  • An accurate list of all contents.

  • The accumulation start date (the date the first item is placed in the container).

Step 3: Accumulation Place the container in a designated satellite accumulation area within the laboratory. This area should be away from sinks and drains.[8] Keep the container sealed at all times except when adding waste.[9][10]

Step 4: Requesting Pickup Once the container is 3/4 full or within 150-180 days of the accumulation start date, request a pickup from your institution's Environmental Health & Safety (EHS) department.[8]

Disposal of Liquid Waste

This category includes reaction mixtures, mother liquors, and solutions containing (4-Amino-6-chloropyrimidin-5-yl)methanol, as well as the first rinse of any contaminated glassware.

Step 1: Container Selection Use a sturdy, leak-proof, and chemically compatible container, such as a glass or polyethylene carboy.[1][8] The original manufacturer's container is often the best choice for waste.[2][8] Ensure the cap is tight-fitting and made of a resistant material.

Step 2: Strict Segregation This is the most critical step. Collect this waste in a container designated exclusively for Halogenated Organic Liquids .

  • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[2][3][8]

  • DO NOT mix with acidic or basic waste streams unless part of a neutralized reaction quench.[8]

  • DO NOT dispose of this waste down the drain under any circumstances.[1][2][8]

Step 3: Labeling Label the liquid waste container with a "Hazardous Waste" tag. The label must include:

  • The full names of all chemical constituents, including solvents and the target compound.

  • The approximate percentage of each component.[9]

  • The phrase "Halogenated Liquid Waste."

  • The accumulation start date.

Step 4: Accumulation and Storage Store the sealed container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[8][9] Store in a well-ventilated area away from heat or ignition sources.

Step 5: Requesting Pickup Arrange for EHS pickup when the container is 3/4 full or approaches your institution's accumulation time limit.[8]

Disposal of Empty Containers

A container that held (4-Amino-6-chloropyrimidin-5-yl)methanol is not considered "empty" until it has been properly decontaminated.

Step 1: Triple Rinse Rinse the container thoroughly three times with a suitable solvent (e.g., acetone, methanol).

Step 2: Collect Rinse Solvent The first rinse is considered acutely hazardous and must be collected and disposed of as halogenated liquid waste.[9] Subsequent rinses can typically be managed as non-halogenated waste if a non-halogenated solvent was used for rinsing.

Step 3: Deface and Discard Once triple-rinsed and air-dried in a fume hood, completely obliterate or remove the original label.[8][9] The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).[9]

Emergency Procedures: Spills and Exposures

Minor Spill (Contained within a fume hood):

  • Ensure PPE is on.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated solid waste container.[1][4]

  • Wipe the area with a suitable solvent and dispose of the wipes as hazardous waste.

Skin Exposure:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][7]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.[4]

Eye Exposure:

  • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][7]

  • Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from (4-Amino-6-chloropyrimidin-5-yl)methanol.

G start Waste Generated: (4-Amino-6-chloropyrimidin-5-yl)methanol is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solid (e.g., gloves, weigh boats, unused powder) is_solid->solid_waste Solid liquid_waste Contaminated Liquid (e.g., reaction mixture, solvent, first rinseate) is_solid->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container with Secondary Containment liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Request EHS Pickup (When full or time limit reached) storage->pickup

Caption: Waste Disposal Workflow for (4-Amino-6-chloropyrimidin-5-yl)methanol.

References

  • Gulf Petrochemical Industries Co. (2024, April 1).
  • Sigma-Aldrich. (2025, September 10).
  • Thermo Fisher Scientific. (2014, September 19).
  • Acros Organics. (2011, February 10).
  • National Center for Biotechnology Information. (n.d.). (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. PubChem.
  • Sigma-Aldrich. (2025, September 13).
  • KISHIDA CHEMICAL CO., LTD. (2020, November 18).
  • BLDpharm. (n.d.). 1341216-79-2|(4-Amino-6-chloropyrimidin-5-yl)methanol.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • National Center for Biotechnology Information. (n.d.). 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol. PubChem.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-chloropyrimidin-5-ol. PubChem.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Vanderbilt University Medical Center. (n.d.).
  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry.
  • European Chemicals Agency. (n.d.). [1-({(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxido-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl}amino)cyclobutyl]methanol. ECHA CHEM.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-chloropyrimidine. PubChem.
  • PubChemLite. (n.d.). (6-chloropyrimidin-4-yl)methanol (C5H5ClN2O).
  • AChemBlock. (2026, January 25). (4-amino-6-chloropyridin-3-yl)methanol 97%.
  • Methanex Corporation. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (2025, July 26). 4-(2-amino-6-chloro-9H-purin-9-yl)
  • European Chemicals Agency. (n.d.). (pyrimidin-5-yl)methanol. ECHA CHEM.
  • BOC Sciences. (2021, December 20). MSDS of 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

Sources

Handling

Personal protective equipment for handling (4-Amino-6-chloropyrimidin-5-yl)methanol

This guide outlines the safety protocols for handling (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 1341216-79-2), a critical pyrimidine intermediate often used in the synthesis of antiviral nucleoside analogs (e.g., Ab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling (4-Amino-6-chloropyrimidin-5-yl)methanol (CAS: 1341216-79-2), a critical pyrimidine intermediate often used in the synthesis of antiviral nucleoside analogs (e.g., Abacavir).[1][2]

Persona: Senior Application Scientist / EHS Lead.[2] Objective: Operational safety, contamination control, and data integrity.

Executive Safety Summary

Handling functionalized pyrimidines requires a defensive posture against two primary risks: bioactivity (potential DNA interaction) and sensitization .[2] While (4-Amino-6-chloropyrimidin-5-yl)methanol is typically classified as an Irritant, its structural similarity to bioactive nucleosides mandates that it be treated as a Potent Compound (Band 3/4 equivalent) until specific toxicological data proves otherwise.[1][2]

Critical Directive: Do not handle this substance on an open bench. All solid-phase manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1][2]

Hazard Identification & Risk Profile

The following risk profile is derived from the structural alerts of chlorinated pyrimidines and standard GHS classifications for this class of intermediates.

ParameterClassificationOperational Implication
Physical State Solid (Powder)High risk of airborne dust generation during weighing.[1][2]
Primary Routes Inhalation, DermalMucous membranes and wet skin facilitate rapid absorption.[2]
GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationStop Work Trigger: If you experience wheezing or rash, cease work immediately.[2]
Sensitization High PotentialPyrimidine intermediates are known skin/respiratory sensitizers.[2]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The PPE strategy relies on redundancy to prevent "invisible" exposure via permeation or static-driven dust adhesion.[1][2]

A. Hand Protection: The "Double-Shell" Protocol

Logic: Chlorinated organic solids can abrade gloves.[2] Furthermore, if the substance is dissolved in polar solvents (like Methanol, common for this chemistry), standard nitrile degrades rapidly.[1]

  • Inner Glove: Nitrile (0.11 mm / 4 mil).[2] Color: Blue/Purple (Contrast).

  • Outer Glove: Nitrile (0.14 mm / 6 mil) OR Laminate (if in solution).[2] Color: White/Orange.[2]

    • Why? Color contrast allows immediate detection of tears in the outer shell.

  • Glove Change Frequency:

    • Solid Handling: Every 2 hours or immediately upon visible contamination.[2]

    • Solution Handling: Immediately upon splash.

B. Respiratory & Eye Protection[3][4][5][6][7]
  • Primary: Chemical Fume Hood (Face Velocity: 80–100 fpm).[2]

  • Secondary (Hood Failure/Spill): N95 or P100 Particulate Respirator.[2]

    • Note: Surgical masks offer zero protection against chemical dust.[2]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2]

    • Why? Safety glasses allow dust to bypass the lens via air currents (the "venturi effect") and enter the eye.

C. PPE Decision Logic Diagram

PPE_Logic Start Start: Handling (4-Amino-6-chloropyrimidin-5-yl)methanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid SolidPPE Standard Potent PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat + Sleeves 4. Fume Hood (Sash < 18") Solid->SolidPPE Solvent Solvent Type? Liquid->Solvent Polar Methanol / Acetone Solvent->Polar NonPolar DCM / Chloroform Solvent->NonPolar PolarPPE Breakthrough Risk! Use Silver Shield/Laminate under Outer Nitrile Polar->PolarPPE NonPolarPPE Splash Risk Double Nitrile (Thick Outer) Change immediately on contact NonPolar->NonPolarPPE

Figure 1: PPE Selection Logic based on physical state and solvent compatibility. Note the specific requirement for Laminate gloves when using Methanol, a common solvent for this intermediate.[1][2]

Operational Protocol: The "Static-Free" Workflow

The primary handling risk for (4-Amino-6-chloropyrimidin-5-yl)methanol is static charge .[1][2] As a dry organic powder, it will cling to spatulas, glove fingers, and balance pans, leading to invisible spread.[1][2]

Step 1: Engineering Setup[2]
  • Verify Airflow: Ensure Fume Hood monitor reads "Safe" (usually >80 fpm).

  • Static Elimination: Place an ionizing bar or anti-static gun inside the hood if available.[2] If not, wipe the balance area with a damp lint-free cloth to increase local humidity and discharge static.[1][2]

  • Waste Prep: Place a dedicated solid waste container inside the hood before opening the bottle.

Step 2: Weighing & Transfer[2]
  • Don PPE: Put on double gloves.[2] Tape the inner cuff to your lab coat if working with large quantities (>10g).

  • Open Container: Tap the bottle gently on the benchtop to settle dust before uncapping.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Use a spatula to transfer small amounts.

    • The "Clean Hand/Dirty Hand" Rule: Use your dominant hand (Dirty) for the spatula and chemical bottle. Use your non-dominant hand (Clean) only to touch the balance buttons or notebook.

  • Closing: Wipe the bottle threads with a dry Kimwipe before recapping to prevent grinding the chemical in the threads (which creates fine dust).

Step 3: Decontamination (The "Exit Strategy")[2]
  • Solvent Wipe: Wipe the balance and surrounding area with a paper towel soaked in 50% Isopropanol .[2]

    • Why? Water alone may not solubilize the organic residue; pure organic solvents might evaporate too fast to physically remove the particles.

  • Doffing:

    • Remove outer gloves inside the hood and discard as hazardous waste.

    • Remove inner gloves at the lab exit.

    • Wash hands with soap and water for 30 seconds (mechanical friction removes particulates).[2]

Emergency Response & Disposal

Accidental Release (Spill)[1][2][4]
  • Minor Powder Spill (<5g):

    • Cover with wet paper towels to prevent dust aerosolization.

    • Wipe up inward (periphery to center).

    • Discard as hazardous waste.

  • Major Spill (>5g) or Outside Hood:

    • Evacuate the immediate area.[3]

    • Allow dust to settle (15 mins).

    • Don N95/P100 respirator before re-entering to clean.

Disposal Classification
  • Waste Stream: Halogenated Organic Solids/Sludge.[2]

  • Labeling: Must explicitly state "Contains Chlorinated Pyrimidine."[2]

  • Incompatibility: Do not mix with strong oxidizers or strong acids (potential for toxic chloramine-like off-gassing if mixed with ammonia sources).[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 21073390, (4-Amino-6-chloropyridin-3-yl)methanol. (Note: Structural analog used for toxicity benchmarking). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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